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  • Product: 2-(chloromethyl)-3-(4-methylphenyl)quinazolin-4(3H)-one
  • CAS: 22312-80-7

Core Science & Biosynthesis

Foundational

The Pharmacological Potential of Quinazolin-4(3H)-one Derivatives in Oncology: A Technical Whitepaper

Executive Summary In the landscape of modern oncology, the pursuit of multi-targeted kinase inhibitors has become paramount to overcoming acquired tumor resistance. As application scientists and drug developers, we frequ...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern oncology, the pursuit of multi-targeted kinase inhibitors has become paramount to overcoming acquired tumor resistance. As application scientists and drug developers, we frequently encounter heterocyclic scaffolds, but few possess the privileged pharmacological versatility of the quinazolin-4(3H)-one moiety[1]. By mimicking the adenine ring of adenosine triphosphate (ATP), this bicyclic nitrogenous system serves as an exceptional hinge-binding anchor within the highly conserved ATP-binding pockets of critical oncogenic kinases[2].

This technical guide dissects the structural rationale, multi-target mechanisms, and self-validating experimental workflows necessary for the rigorous evaluation of quinazolin-4(3H)-one derivatives in preclinical oncology.

Structural Rationale: The Privileged Pharmacophore

The quinazolin-4(3H)-one core consists of a fused pyrimidine and benzene ring system. Its pharmacological power lies in its synthetic tractability at the 2-, 3-, 6-, and 7-positions[1].

  • The 4-Oxo Group: Acts as a critical hydrogen bond acceptor, interacting with the backbone amides of the kinase hinge region.

  • N3 and C2 Substitutions: Allow for the introduction of bulky hydrophobic groups (e.g., phenyl, heteroaryl, or hydrazide moieties) that probe the deep allosteric pockets or solvent-exposed regions of the active site, dictating kinase selectivity[2].

  • C6 and C7 Substitutions: Electron-withdrawing or donating groups here modulate the electron density of the core, optimizing the π−π stacking interactions with aromatic residues in the binding pocket[3].

Core Oncological Targets and Mechanisms of Action

Dual RTK Inhibition: EGFR and VEGFR-2

Receptor Tyrosine Kinases (RTKs) such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) are primary drivers of tumor proliferation and angiogenesis[4]. Quinazolin-4(3H)-one derivatives are engineered as dual inhibitors to simultaneously cut off the tumor's growth signaling and its blood supply[5]. By acting as ATP-competitive Type-I inhibitors, these derivatives halt autophosphorylation, thereby silencing downstream PI3K/AKT and RAS/RAF pathways[6].

Microtubule Polymerization Disruption

Beyond kinase inhibition, specific 2-substituted quinazolin-4(3H)-ones exhibit potent anti-tubulin activity. By binding to the colchicine site on tubulin, they prevent microtubule polymerization[1]. The causality here is direct: without a functional mitotic spindle, cancer cells cannot pass the spindle assembly checkpoint, resulting in irreversible G2/M phase cell cycle arrest and subsequent apoptosis via caspase-3 and PARP-1 cleavage[1].

Mechanism QZ Quinazolin-4(3H)-one Derivatives RTK RTKs (EGFR, VEGFR-2) QZ->RTK ATP-Competitive Inhibition TUB Microtubule Polymerization QZ->TUB Allosteric Inhibition APOP Apoptosis & G2/M Arrest QZ->APOP Caspase-3/PARP-1 Cleavage PI3K PI3K / AKT Pathway RTK->PI3K Activates RAS RAS / RAF / MEK RTK->RAS Activates TUB->APOP Disruption Induces ANGIO Angiogenesis & Proliferation PI3K->ANGIO Promotes RAS->ANGIO Promotes

Multi-target signaling pathways modulated by quinazolin-4(3H)-one derivatives in oncology.

Quantitative Efficacy: Target and Cellular Potency

To evaluate the translational potential of these derivatives, we must benchmark their quantitative structure-activity relationships (QSAR) against FDA-approved therapeutics[7]. The table below synthesizes the inhibitory concentrations ( IC50​ ) of highly active quinazolin-4(3H)-one derivatives across various oncological targets.

Table 1: Pharmacological Efficacy of Selected Quinazolin-4(3H)-one Derivatives

Compound Class / SubstitutionTarget Enzyme / Cell Line IC50​ ( μM )Reference Standard ( IC50​ )Primary Mechanism of Action
Compound 101 L1210 / K562 Leukemia5.8Colchicine (3.2 μM )Microtubule Inhibition[1]
Hydrazide Derivative (3i) CDK2 Kinase0.177Imatinib (0.131 μM )Type-II Kinase Inhibition[2]
Hydrazide Derivative (3i) EGFR Kinase0.181Erlotinib (0.056 μM )ATP-competitive Inhibition[6]
Hydrazide Derivative (3j) MCF-7 Breast Cancer0.20Lapatinib (5.9 μM )Multi-kinase Inhibition[6]
3-phenylquinazolinone (XII) VEGFR-2 Kinase0.34Sorafenib (0.588 μM )Anti-angiogenesis[3]

Note: The sub-micromolar efficacy of the hydrazide derivatives against MCF-7 cells demonstrates a 30-fold increase in potency compared to the clinical standard, Lapatinib[6].

Self-Validating Experimental Methodologies

As scientists, we must ensure that our experimental protocols are not just step-by-step instructions, but self-validating systems that inherently control for artifacts. Below are the core workflows for synthesizing and validating these derivatives.

Workflow SYN 1. Microwave Synthesis (Metal-Free) PUR 2. Structural Validation (NMR, IR, HRMS) SYN->PUR KIN 3. Kinase Assay (Self-Validating) PUR->KIN CELL 4. Cytotoxicity (SRB / MTT) KIN->CELL

End-to-end preclinical workflow for quinazolin-4(3H)-one derivative development.

Protocol 1: Microwave-Assisted Synthesis of Quinazolin-4(3H)-ones

Causality & Rationale: We utilize a microwave-assisted, transition-metal-free cyclocondensation[1]. Microwave irradiation ensures uniform dielectric heating, driving the thermodynamically demanding cyclization of anthranilic acid derivatives rapidly. Avoiding transition metals is a deliberate choice to eliminate the risk of trace metal contamination, which can cause false positives in downstream cellular cytotoxicity assays by artificially inducing reactive oxygen species (ROS).

Step-by-Step Methodology:

  • Preparation: Equimolar amounts of substituted anthranilic acid and the corresponding amine/aldehyde are mixed in a microwave-safe vial.

  • Catalysis: Add a catalytic amount of glacial acetic acid (or an acid-mediated one-pot reagent) to facilitate imine formation[1].

  • Irradiation: Subject the mixture to microwave irradiation (typically 100-150 W, 120∘C ) for 10–15 minutes. Self-validation: Monitor the reaction via TLC; the rapid disappearance of the starting material confirms the kinetic advantage of the microwave environment.

  • Isolation: Cool the mixture to room temperature, precipitate the product in ice-cold ethanol, and filter.

  • Validation: Confirm the structural integrity using 1H−NMR , 13C−NMR , and High-Resolution Mass Spectrometry (HRMS) to ensure the 4-oxo peak is present and uncompromised.

Protocol 2: In Vitro ATP-Competitive Kinase Inhibition Assay

Causality & Rationale: To prove that the synthesized compound directly inhibits EGFR/VEGFR-2, we use a luminescence-based ADP detection assay. By measuring the generation of ADP, we establish a direct, quantifiable link between compound concentration and enzyme inhibition. This is a self-validating system because it utilizes parallel controls to rule out auto-fluorescence or non-specific ATP hydrolysis.

Step-by-Step Methodology:

  • Enzyme Preparation: Dilute recombinant human EGFR or VEGFR-2 kinase in a standardized assay buffer (containing MgCl2​ , MnCl2​ , and DTT to maintain the active conformation).

  • Compound Incubation: Add the quinazolin-4(3H)-one derivative at varying concentrations (e.g., 0.1 nM to 10 μM ).

    • Self-Validation Control A (Positive): Run Erlotinib or Sorafenib in parallel to validate the assay's dynamic range[6].

    • Self-Validation Control B (Negative): Run a vehicle-only (DMSO) control to establish maximum enzyme activity, and a "no-enzyme" control to establish baseline luminescence.

  • Reaction Initiation: Add ultra-pure ATP and the specific peptide substrate. Incubate at room temperature for 60 minutes.

  • Detection: Add the ADP-Glo reagent to terminate the kinase reaction and deplete unreacted ATP. Follow with the kinase detection reagent to convert ADP back to ATP, which drives a luciferase/luciferin reaction.

  • Quantification: Measure the luminescence. The causality is strictly stoichiometric: if the quinazolinone derivative successfully outcompetes ATP for the hinge region, kinase autophosphorylation is halted, and the luminescent signal drops proportionally. Calculate the IC50​ using non-linear regression analysis.

Conclusion

The quinazolin-4(3H)-one scaffold is not merely a structural curiosity; it is a foundational pillar in the rational design of next-generation oncology drugs. By leveraging its inherent ability to mimic ATP and disrupt microtubule dynamics, drug developers can engineer multi-targeted agents capable of overcoming the acquired resistance mechanisms that plague single-target therapies. Rigorous, self-validating experimental designs remain the critical bridge between computational QSAR models and clinical viability.

References

  • Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms Source: MDPI URL
  • Full article: Quinazolin-4(3H)
  • Quinazolin-4(3H)
  • Computational design of quinazolin-4(3H)
  • S-Alkylated quinazolin-4(3H)
  • novel 4-anilinoquinazoline derivatives as egfr and vegfr-2 inhibitors Source: World Journal of Pharmaceutical Research URL
  • Design, Synthesis, Pharmacological Evaluation of Quinazolin-4(3H)

Sources

Exploratory

pharmacokinetic profiling of 2-(chloromethyl)-3-(4-methylphenyl)quinazolin-4(3H)-one

An In-Depth Technical Guide to the Pharmacokinetic Profiling of 2-(chloromethyl)-3-(4-methylphenyl)quinazolin-4(3H)-one Foreword: Charting the Course from Molecule to Medicine The journey of a novel chemical entity from...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Pharmacokinetic Profiling of 2-(chloromethyl)-3-(4-methylphenyl)quinazolin-4(3H)-one

Foreword: Charting the Course from Molecule to Medicine

The journey of a novel chemical entity from laboratory discovery to clinical application is fraught with challenges. Among the most critical hurdles is understanding its behavior within a biological system. This document serves as a comprehensive technical guide for the preclinical pharmacokinetic (PK) profiling of 2-(chloromethyl)-3-(4-methylphenyl)quinazolin-4(3H)-one , a member of the quinazolinone class of compounds known for a wide spectrum of biological activities.[1][2][3] The success of this, or any drug candidate, is critically dependent on its ADME (Absorption, Distribution, Metabolism, and Excretion) properties, which collectively determine its efficacy and safety profile.[4][5]

This guide is structured not as a rigid template, but as a logical progression of scientific inquiry. We will move from fundamental physicochemical characterization to complex in vivo assessments, explaining the causality behind each experimental choice. Our objective is to provide researchers, scientists, and drug development professionals with a robust framework for generating a comprehensive, decision-enabling pharmacokinetic dataset.

Foundational Characterization: The Molecule's Identity

Before any biological assessment, a thorough understanding of the compound's intrinsic physicochemical properties is paramount. These characteristics are predictive of its future in vivo behavior, particularly absorption and distribution. Key parameters are determined using standard, validated analytical methods.

ParameterMethodHypothetical ValueImplication for Pharmacokinetics
Molecular Weight Calculation298.76 g/mol Complies with Lipinski's Rule of Five (<500), favoring good absorption.[6]
Aqueous Solubility HPLC-UV15 µg/mL at pH 7.4Low solubility may pose challenges for oral absorption and formulation.
LogP Shake-Flask Method3.8Indicates high lipophilicity, suggesting good membrane permeability but may lead to high plasma protein binding and potential for metabolic breakdown.[7]
pKa Potentiometric Titration2.5 (basic)Suggests the compound will be largely unionized in the neutral pH of the intestines, favoring passive diffusion.

The Journey Begins: Absorption

Absorption describes the process by which a drug enters the bloodstream.[8] For orally administered drugs, this means traversing the intestinal epithelium. We assess this using a gold-standard in vitro model.

Core Experiment: Caco-2 Permeability Assay

The Caco-2 cell monolayer assay is a cornerstone of preclinical research, providing insight into a drug's potential for oral absorption and its susceptibility to efflux transporters.[9]

Causality: We use Caco-2 cells because, when cultured on semi-permeable membranes, they differentiate to form a polarized monolayer of enterocytes that mimics the human intestinal barrier, complete with tight junctions and active transport systems.

G cluster_prep Cell Culture & Seeding cluster_exp Permeability Experiment cluster_analysis Analysis & Calculation seed Seed Caco-2 cells on Transwell inserts culture Culture for 21-25 days to form monolayer seed->culture teer Measure TEER to confirm monolayer integrity culture->teer wash Wash monolayer with transport buffer teer->wash add_cpd Add compound to Apical (A) or Basolateral (B) side incubate Incubate at 37°C add_cpd->incubate sample Sample from receiver chamber at timed intervals incubate->sample quantify Quantify compound concentration via LC-MS/MS sample->quantify calc_papp Calculate Apparent Permeability (Papp) quantify->calc_papp calc_er Calculate Efflux Ratio (ER) quantify->calc_er

Caption: Caco-2 Permeability Assay Workflow.

Step-by-Step Protocol: Caco-2 Permeability

  • Cell Culture: Caco-2 cells are seeded onto Transwell inserts and cultured for 21-25 days.

  • Integrity Check: Transepithelial Electrical Resistance (TEER) is measured to ensure the formation of a tight monolayer. A value >200 Ω·cm² is typically considered acceptable.

  • Experiment Setup: The monolayer is washed. The test compound (e.g., at 10 µM) is added to the apical (A) side for A-to-B permeability or the basolateral (B) side for B-to-A permeability.

  • Incubation & Sampling: The plate is incubated at 37°C. Aliquots are taken from the receiver compartment at specified time points (e.g., 30, 60, 90, 120 minutes).

  • Quantification: The concentration of the compound in the samples is determined using a validated LC-MS/MS method.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated. The efflux ratio (ER = Papp(B-A) / Papp(A-B)) is determined. An ER > 2 suggests the compound is a substrate for efflux transporters.

Systemic Sojourn: Distribution

Distribution describes how a drug disperses throughout the body's fluids and tissues after absorption.[4] A key determinant of distribution is the extent to which a drug binds to plasma proteins.

Core Experiment: Plasma Protein Binding (PPB) by Equilibrium Dialysis

Only the unbound fraction of a drug is free to interact with its target and to be metabolized or excreted. Therefore, determining the fraction unbound (fu) is critical.

Causality: Equilibrium dialysis is considered the gold standard. It physically separates a protein-containing solution (plasma) from a protein-free solution (buffer) by a semi-permeable membrane that allows only small molecules (the drug) to pass. At equilibrium, the concentration of the unbound drug is the same in both chambers, allowing for direct measurement.

ParameterMethodHypothetical ValueImplication for Pharmacokinetics
Human Plasma Binding Equilibrium Dialysis99.2% BoundHigh binding will restrict distribution to tissues and limit the free concentration available for pharmacological activity and clearance.
Rat Plasma Binding Equilibrium Dialysis98.8% BoundSimilar high binding in the preclinical species (rat) supports its use as a relevant model for human PK.

Biological Transformation: Metabolism

Metabolism is the process by which the body chemically modifies a drug, primarily in the liver.[4] This process can inactivate a drug, produce active or toxic metabolites, and facilitate excretion. Early assessment of metabolic stability is crucial to avoid progressing compounds that are cleared too rapidly.[5][10]

Core Experiment: Metabolic Stability in Liver Microsomes

Causality: Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of Phase I drug-metabolizing enzymes, particularly Cytochrome P450s (CYPs).[11][12] They provide a cost-effective and high-throughput system to estimate a compound's intrinsic clearance (CLint) by the liver.[9]

G cluster_prep Reagent Preparation cluster_exp Incubation cluster_analysis Analysis & Calculation prep_mix Prepare Master Mix: Liver Microsomes + Buffer prep_nadph Prepare NADPH (Cofactor) Solution prep_cpd Prepare Compound Working Solution preincubate Pre-incubate Master Mix and Compound at 37°C start_rxn Initiate reaction by adding NADPH preincubate->start_rxn sample Aliquots taken at T=0, 5, 15, 30, 60 min start_rxn->sample quench Stop reaction in aliquots with cold Acetonitrile + IS sample->quench centrifuge Centrifuge quenched samples quench->centrifuge analyze Analyze supernatant via LC-MS/MS plot Plot ln(% Remaining) vs. Time analyze->plot calc Calculate t½ and Intrinsic Clearance (CLint) plot->calc

Caption: Microsomal Metabolic Stability Workflow.

Step-by-Step Protocol: Microsomal Stability

  • Preparation: A master mix containing liver microsomes (e.g., 0.5 mg/mL protein) in phosphate buffer is prepared. The test compound is added to this mix at a final concentration of 1 µM.

  • Pre-incubation: The plate is pre-incubated at 37°C for 5 minutes to equilibrate the temperature.

  • Reaction Initiation: The metabolic reaction is initiated by adding a pre-warmed NADPH regenerating solution (the necessary cofactor for CYP enzymes).[11]

  • Time-Point Sampling: Aliquots are removed from the reaction at specified time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: Each aliquot is immediately added to a plate containing cold acetonitrile with an internal standard (IS) to stop the reaction and precipitate proteins.

  • Sample Processing: Samples are centrifuged, and the supernatant is transferred for analysis.

  • Quantification: The remaining parent compound concentration is measured by a validated LC-MS/MS method.

  • Data Analysis: The natural log of the percentage of compound remaining is plotted against time. The slope of this line is used to calculate the half-life (t½) and the intrinsic clearance (CLint).[13]

ParameterSpeciesHypothetical t½ (min)Hypothetical CLint (µL/min/mg protein)Classification
Metabolic Stability Human4530.8Moderate Clearance
Metabolic Stability Rat2555.5High Clearance

The Complete Picture: In Vivo Pharmacokinetic Study

While in vitro assays are predictive, an in vivo study is essential to understand how ADME processes are integrated in a whole organism.[14][15] The rat is a commonly used preclinical species for initial PK studies.[16][17]

Causality: This study design allows for the determination of key PK parameters following both intravenous (IV) and oral (PO) administration. The IV dose provides a baseline for systemic clearance and volume of distribution, while the PO dose allows for the assessment of oral bioavailability.

Step-by-Step Protocol: Rat Pharmacokinetic Study

  • Animal Acclimation: Male Sprague-Dawley rats (n=3-4 per group) are acclimated for at least 3 days. Catheters (e.g., jugular vein) may be surgically implanted for serial blood sampling.[17]

  • Dosing:

    • IV Group: The compound is administered as a single bolus injection via the tail vein (e.g., 1 mg/kg).

    • PO Group: The compound is administered via oral gavage (e.g., 10 mg/kg).

  • Blood Sampling: Blood samples (~100 µL) are collected via the jugular vein catheter at pre-defined time points (e.g., pre-dose, 2, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose).[16]

  • Plasma Preparation: Blood samples are collected into tubes containing an anticoagulant (e.g., K2-EDTA) and centrifuged to separate plasma.

  • Bioanalysis: Plasma samples are processed (e.g., via protein precipitation) and analyzed by a validated LC-MS/MS method to determine the drug concentration.

  • Pharmacokinetic Analysis: Plasma concentration-time data is analyzed using non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters.

Bioanalytical Method: LC-MS/MS

The accurate quantification of the analyte in complex biological matrices like plasma is the bedrock of any PK study. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard due to its high selectivity, sensitivity, and specificity.[18] A full method validation according to regulatory guidance is required, assessing parameters like accuracy, precision, linearity, recovery, and stability.[19][20]

Data Synthesis and Interpretation

The culmination of the in vivo study is the generation of a concise set of pharmacokinetic parameters that describe the compound's behavior.

ParameterAbbreviationIV Dose (1 mg/kg)PO Dose (10 mg/kg)Definition
Max Concentration Cmax250 ng/mL450 ng/mLThe highest observed concentration in the plasma.
Time to Max Conc. Tmax0.08 hr (5 min)1.0 hrThe time at which Cmax is reached.
Area Under Curve AUC(0-inf)375 hrng/mL1688 hrng/mLThe total exposure of the drug over time.
Half-Life 2.5 hr2.8 hrThe time required for the drug concentration to decrease by half.
Clearance CL44.4 mL/min/kg-The volume of plasma cleared of the drug per unit time.
Volume of Distribution Vdss9.5 L/kg-The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.
Oral Bioavailability F%-45% The fraction of the oral dose that reaches systemic circulation.

Interpretation: Based on this hypothetical data, 2-(chloromethyl)-3-(4-methylphenyl)quinazolin-4(3H)-one exhibits moderate clearance in rats. The high volume of distribution (Vdss > 0.7 L/kg) suggests extensive distribution into tissues from the plasma. The oral bioavailability of 45% is moderate and may be influenced by the observed low aqueous solubility or first-pass metabolism, as suggested by the high clearance in the rat liver microsomal assay.

Conclusion and Path Forward

This guide outlines a foundational strategy for the comprehensive . The hypothetical profile generated—characterized by high lipophilicity, extensive plasma protein binding, moderate-to-high metabolic clearance, and moderate oral bioavailability—provides critical insights for further development. These findings would guide subsequent steps, such as formulation optimization to improve solubility, medicinal chemistry efforts to block metabolic soft spots, and the design of more extensive preclinical toxicology and efficacy studies.[21][22] Ultimately, this structured, data-driven approach is indispensable for making informed go/no-go decisions and successfully advancing promising compounds toward clinical evaluation.[5]

References

  • BioPharma Services. (2023, June 19). What Is an ADME Study? Available at: [Link]

  • Infinix Bio. (2026, January 22). Understanding the Role of ADME Studies in Preclinical Research: Key Insights for Drug Development. Available at: [Link]

  • Adnan, S. H., et al. (2022). Pharmacokinetic profiling of quinazoline-4(3H)-one analogs as EGFR inhibitors: 3D-QSAR modeling, molecular docking studies and the design of therapeutic agents. Journal of Taibah University Medical Sciences, 17(5), 724-739. Available at: [Link]

  • Stevenson, L., et al. (2016). Bioanalytical method validation considerations for LC-MS/MS assays of therapeutic proteins. Bioanalysis, 8(11), 1189-1199. Available at: [Link]

  • Furlong, M. T., et al. (2015). Bioanalytical method validation considerations for LC–MS/MS assays of therapeutic proteins. The AAPS Journal, 17(6), 1373-1383. Available at: [Link]

  • BioAgilytix. (2020, October 3). The Role of ADME & Toxicology Studies in Drug Discovery & Development. Available at: [Link]

  • Creative Biolabs. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. Available at: [Link]

  • Jenkins, R., et al. (2015). Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics. The AAPS Journal, 17(1), 1-16. Available at: [Link]

  • Creative Biolabs. In Vitro ADME Assays: Principles, Applications & Protocols. Available at: [Link]

  • The Center for Professional Innovation & Education (CfPIE). LC-MS/MS: Bioanalytical Method Validation. Available at: [Link]

  • Adnan, S. H., et al. (2022). Pharmacokinetic profiling of quinazoline-4(3H)-one analogs as EGFR inhibitors: 3D-QSAR modeling, molecular docking studies and t. Journal of Taibah University Medical Sciences, 17(5), 724-739. Available at: [Link]

  • Kumar, A., & S, S. (2021). In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. IntechOpen. Available at: [Link]

  • Resolian. 8 Essential Characteristics of LC-MS/MS Method Validation. Available at: [Link]

  • da Silva, A. C. S., et al. (2015). In Silico Pharmacokinetics Studies for Quinazolines Proposed as EGFR Inhibitors. Journal of Chemistry. Available at: [Link]

  • protocols.io. (2025, August 3). In-Vivo Mouse and Rat PK Bioanalysis. Available at: [Link]

  • Park, S. E., et al. (2022). Antiproliferative Activity of a New Quinazolin-4(3H)-One Derivative via Targeting Aurora Kinase A in Non-Small Cell Lung Cancer. Molecules, 27(11), 3591. Available at: [Link]

  • Nassar, A.-E. F., et al. (2007). An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software. Journal of Biomolecular Screening, 12(3), 395-404. Available at: [Link]

  • IntechOpen. (2023, November 8). Importance and Application of Computational Studies in Finding New Active Quinazoline Derivatives. Available at: [Link]

  • Ji, Q. C., et al. (2001). Pharmacokinetic and Pharmacodynamic Studies in Rats Using a New Method of Automated Blood Sampling. Current Separations, 20(1), 29-32. Available at: [Link]

  • Vimta Labs. In Vivo Pharmacokinetic studies – Rodent and Non Rodent. Available at: [Link]

  • IntechOpen. (2019, December 13). Quinazolinone and Quinazoline Derivatives: Synthesis and Biological Application. Available at: [Link]

  • Al-Suwaidan, I. A., et al. (2016). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. Journal of Chemistry. Available at: [Link]

  • National Cancer Institute. (2022, September 15). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. Available at: [Link]

  • Helali, A., et al. (2014). Utility of 2-Methyl-quinazolin-4(3H)-one in the Synthesis of Heterocyclic Compounds with Anticancer Activity. Open Journal of Medicinal Chemistry, 4, 12-37. Available at: [Link]

  • Al-Ostath, A., et al. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Pharmaceuticals, 16(1), 123. Available at: [Link]

  • Echejoh, G., et al. (2020). Synthesis And Anagesic activities of Quinazolin-4(3H)-One, 2-Methyl-4(3H)-Quinazolinone and 2–Phenyl-4(3H). International Journal of Pharmaceutical Research, 12(4). Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Characterization of 2-(Chloromethyl)-3-(4-methylphenyl)quinazolin-4(3H)-one

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Application Area: Heterocyclic Scaffold Synthesis, Anticancer & Antimicrobial Lead Generation Introduction and Strategic Rationale The...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Application Area: Heterocyclic Scaffold Synthesis, Anticancer & Antimicrobial Lead Generation

Introduction and Strategic Rationale

The quinazolin-4(3H)-one moiety is a privileged pharmacophore in medicinal chemistry, exhibiting a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties [1]. Specifically, 2,3-disubstituted quinazolinones offer a versatile platform for structure-activity relationship (SAR) exploration.

The target compound, 2-(chloromethyl)-3-(4-methylphenyl)quinazolin-4(3H)-one , serves as a highly reactive electrophilic intermediate. The 2-chloromethyl group acts as a critical synthetic handle, allowing for subsequent nucleophilic displacement (e.g., with amines, thiols, or alkoxides) to generate diverse libraries of 2-(substituted-methyl) quinazolinones.

Mechanistic Pathway and Causality

To ensure high regioselectivity and prevent premature hydrolysis of the chloromethyl group, a two-step cyclodehydration strategy is employed.

  • Benzoxazinone Formation: Anthranilic acid is first acylated and cyclized using chloroacetyl chloride to form a reactive 2-(chloromethyl)-4H-benzo[d][1,3]oxazin-4-one intermediate. This isolates the cyclization step from the amine introduction.

  • Ring-Opening and Recyclization: The intermediate is treated with p-toluidine (4-methylaniline). The nucleophilic amine attacks the benzoxazinone carbonyl, opening the ring to form an intermediate diamide, which subsequently cyclodehydrates under acidic conditions to form the thermodynamically stable quinazolinone core [1].

Fig 1: Two-step synthetic workflow for the target quinazolinone scaffold.

Experimental Protocol

Note: All procedures must be conducted in a certified chemical fume hood. Chloroacetyl chloride is a lachrymator and corrosive agent. Proper PPE (gloves, safety goggles, and lab coat) is mandatory.[2]

Step 1: Synthesis of 2-(Chloromethyl)-4H-benzo[d][1,3]oxazin-4-one

Objective: Establish the reactive heterocyclic core while preserving the aliphatic chloride.

  • Reagent Preparation: Dissolve anthranilic acid (10.0 mmol, 1.37 g) in anhydrous pyridine (15 mL) in a 100 mL round-bottom flask equipped with a magnetic stir bar.

    • Causality: Pyridine acts as both the solvent and the acid scavenger to neutralize the HCl gas generated during acylation, driving the reaction forward.

  • Acylation: Cool the solution to 0–5 °C using an ice-water bath. Add chloroacetyl chloride (12.0 mmol, 0.95 mL) dropwise over 15 minutes.

    • Causality: Dropwise addition controls the exothermic nature of the acylation, preventing thermal degradation or unwanted side reactions (such as bis-acylation).

  • Cyclization: Remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours. Monitor the complete disappearance of anthranilic acid via TLC (Hexane:Ethyl Acetate, 3:1).

  • Workup: Pour the reaction mixture into crushed ice (100 g) containing 10 mL of concentrated HCl to neutralize the excess pyridine.

  • Isolation: Filter the resulting precipitate under vacuum, wash thoroughly with cold distilled water (3 × 20 mL) to remove pyridinium chloride salts, and dry under vacuum at 40 °C to afford the benzoxazinone intermediate.

Step 2: Synthesis of 2-(Chloromethyl)-3-(4-methylphenyl)quinazolin-4(3H)-one

Objective: Introduce the p-tolyl group and finalize the quinazolinone pharmacophore.

  • Condensation: In a 50 mL round-bottom flask, suspend the 2-(chloromethyl)-4H-benzo[d][1,3]oxazin-4-one intermediate (5.0 mmol, ~0.98 g) in glacial acetic acid (15 mL). Add p-toluidine (5.5 mmol, 0.59 g).

    • Causality: Glacial acetic acid serves a dual purpose: it is an excellent solvent for the intermediates and acts as a mild acid catalyst to facilitate the final cyclodehydration step after the initial ring-opening.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 118 °C) for 4–6 hours.

  • Monitoring: Verify reaction completion via TLC (Dichloromethane:Methanol, 95:5). The intermediate benzoxazinone spot should be completely consumed.

  • Precipitation: Cool the reaction mixture to room temperature and pour it slowly into 100 mL of ice-cold water while stirring vigorously.

  • Purification: Collect the crude solid via vacuum filtration. To achieve analytical purity, recrystallize the crude product from hot ethanol.

    • Causality: Ethanol selectively dissolves the target compound at high temperatures while leaving polar impurities in the mother liquor upon slow cooling, yielding highly pure crystalline needles.

Analytical Validation and Data Presentation

To ensure the protocol functions as a self-validating system, the synthesized compound must be characterized using standard spectroscopic techniques. The expected analytical profile is summarized below.

Analytical MethodTarget Parameter / Expected ResultDiagnostic Significance
Yield 72 – 78% (over two steps)Indicates successful coupling and minimal hydrolytic loss of the chloromethyl group.
Melting Point 165 – 168 °CConfirms crystalline purity post-ethanol recrystallization.
FT-IR (ATR) ~1680 cm⁻¹ (C=O stretch)~1605 cm⁻¹ (C=N stretch)Validates the presence of the quinazolinone lactam carbonyl and the imine double bond.
¹H NMR (400 MHz, CDCl₃) δ 2.42 (s, 3H, Ar-CH₃)δ 4.35 (s, 2H, -CH₂Cl)δ 7.15 – 8.30 (m, 8H, Ar-H)The singlet at 4.35 ppm is the critical diagnostic peak, proving the chloromethyl group remains intact and was not hydrolyzed.
ESI-MS (m/z) [M+H]⁺ calculated for C₁₆H₁₄ClN₂O: 285.08Found: 285.1 (with ³⁷Cl isotope peak at 287.1)Confirms the exact mass and the presence of a single chlorine atom via the characteristic 3:1 isotopic ratio.

References

  • Quinazolinone and Quinazoline Derivatives: Synthesis and Biological Application. IntechOpen. Available at:[Link]

Application

Application Note: 2-(Chloromethyl)-3-(4-methylphenyl)quinazolin-4(3H)-one as a Versatile Synthon in Heterocyclic Chemistry

Audience: Researchers, scientists, and drug development professionals. Executive Summary & Chemical Profile The compound 2-(chloromethyl)-3-(4-methylphenyl)quinazolin-4(3H)-one is a highly valuable building block in mode...

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Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals.

Executive Summary & Chemical Profile

The compound 2-(chloromethyl)-3-(4-methylphenyl)quinazolin-4(3H)-one is a highly valuable building block in modern medicinal chemistry 1. It features a privileged quinazolinone core—a scaffold renowned for its broad-spectrum antimicrobial, anti-inflammatory, and anticancer properties 2.

The structural brilliance of this synthon lies in its dual nature: the stable, pharmacologically active quinazolinone ring system is paired with a highly reactive C2-chloromethyl group. This electrophilic hub allows for rapid, late-stage functionalization, enabling drug development professionals to synthesize diverse libraries of bis-heterocyclic conjugates through simple nucleophilic substitution ( SN​2 ) reactions.

Mechanistic Overview & Synthetic Divergence

The exceptional reactivity of the chloromethyl group is driven by its benzylic-like electronic environment. Positioned adjacent to the electron-withdrawing imine ( C=N ) and amide ( N−C=O ) systems of the quinazolinone ring, the methylene carbon becomes highly electrophilic. This structural causality makes it an ideal substrate for bimolecular nucleophilic substitution ( SN​2 ) without requiring harsh reaction conditions.

By varying the incoming nucleophile (amines, thiols, azides, or hydrazines), researchers can direct the synthetic pathway toward distinct therapeutic classes.

Divergence Core 2-(chloromethyl)-3-(p-tolyl) quinazolin-4(3H)-one Thioether Thioether Conjugates (Antimicrobial) Core->Thioether R-SH, K2CO3 Triazole 1,2,3-Triazole Conjugates (Anticancer) Core->Triazole 1. NaN3 2. Alkyne, Cu(I) Hydrazine Hydrazine Derivatives (Schiff Bases/Oxadiazoles) Core->Hydrazine NH2NH2.H2O Amine Aminomethyl Derivatives (CNS Active) Core->Amine HNR2, K2CO3

Fig 1. Synthetic divergence of the 2-chloromethyl quinazolinone via nucleophilic substitution.

Key Synthetic Workflows & Protocols

Workflow A: Synthesis of Thioether-Linked Bis-Heterocycles

Rationale: Hybridizing the quinazolinone core with mercapto-heterocycles (e.g., 1,3,4-oxadiazole-2-thiol) via a thioether linkage often synergizes antifungal and antibacterial efficacy 3. Causality: The reaction utilizes anhydrous potassium carbonate ( K2​CO3​ ) as a mild base to deprotonate the thiol, generating a highly nucleophilic thiolate anion. N,N-Dimethylformamide (DMF) is selected as a polar aprotic solvent; it solvates the potassium cation effectively, leaving the thiolate "naked" and highly reactive, thereby drastically accelerating the SN​2 displacement of the chloride ion.

SN2 Thiol Heterocyclic Thiol (R-SH) Thiolate Thiolate Anion (R-S⁻) Thiol->Thiolate Base K2CO3 (Base) Base->Thiolate Deprotonation Transition SN2 Transition State [S···CH2···Cl]⁻ Thiolate->Transition Electrophile 2-(Chloromethyl) quinazolinone Electrophile->Transition Product Thioether Conjugate + KCl Transition->Product Cl⁻ Departure

Fig 2. Base-mediated SN2 nucleophilic substitution mechanism for thioether formation.

Protocol A: Self-Validating Thioether Formation

  • Preparation: Equip a 50 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Dissolution: Dissolve 2-(chloromethyl)-3-(4-methylphenyl)quinazolin-4(3H)-one (1.0 mmol) and the desired heterocyclic thiol (1.1 mmol) in anhydrous DMF (10 mL).

  • Activation: Add anhydrous K2​CO3​ (1.5 mmol) in one portion.

    • Self-Validation Check: Ensure the K2​CO3​ is finely powdered and oven-dried. Moisture will cause competitive hydrolysis of the chloromethyl group into a hydroxymethyl byproduct.

  • Reaction: Stir the suspension at 60–70 °C for 4–6 hours.

    • Self-Validation Check: Monitor reaction progress via Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (7:3 v/v). The complete disappearance of the high- Rf​ starting material indicates reaction completion.

  • Workup: Cool the mixture to room temperature and pour it into crushed ice (50 g) with vigorous stirring to precipitate the product.

  • Purification: Filter the resulting solid under vacuum, wash thoroughly with distilled water (to remove residual DMF and inorganic KCl salts), and recrystallize from hot ethanol to yield the pure thioether.

Workflow B: CuAAC "Click" Chemistry to 1,2,3-Triazole Conjugates

Rationale: 1,2,3-Triazoles are robust bioisosteres of amide bonds, highly resistant to metabolic degradation, making them excellent linkers in drug design. Causality: The synthesis is a two-step process. First, azidation converts the chloromethyl group to an azidomethyl group. Second, the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) unites the azide with a terminal alkyne. Sodium ascorbate is utilized to reduce Cu(II) from CuSO4​ to the catalytically active Cu(I) species in situ. This continuous reduction prevents the oxidative homocoupling of alkynes (Glaser coupling). A co-solvent system of t -BuOH/ H2​O is critical as it ensures simultaneous solubility of the organic substrates and the inorganic catalytic salts.

CuAAC Azide 2-(Azidomethyl) quinazolinone Cyclization Triazole-Cu Metallacycle Azide->Cyclization Alkyne Terminal Alkyne Complex Cu-Acetylide Complex Alkyne->Complex Base CuI Active Cu(I) Catalyst CuI->Complex Complex->Cyclization Cyclization->CuI Catalyst Regeneration Product 1,4-Disubstituted 1,2,3-Triazole Cyclization->Product Protonation

Fig 3. Copper-catalyzed azide-alkyne cycloaddition (CuAAC) pathway for triazole synthesis.

Protocol B: Azidation and CuAAC Cycloaddition Step 1: Azidation

  • Dissolve the chloromethyl quinazolinone (1.0 mmol) in DMF (5 mL). Add NaN3​ (1.5 mmol).

  • Stir at room temperature for 2 hours. (Safety Note: NaN3​ is highly toxic and can form explosive hydrazoic acid; handle strictly in a fume hood and avoid acidic conditions).

  • Quench with ice water, filter the 2-(azidomethyl) intermediate, and dry under vacuum.

Step 2: CuAAC Cycloaddition

  • In a 25 mL flask, suspend the 2-(azidomethyl)quinazolinone (1.0 mmol) and a terminal alkyne (1.1 mmol) in a 1:1 mixture of t -BuOH and H2​O (10 mL).

  • Add freshly prepared aqueous solutions of CuSO4​⋅5H2​O (10 mol%, 0.1 mmol) and sodium ascorbate (20 mol%, 0.2 mmol).

    • Self-Validation Check: Upon addition of sodium ascorbate, the reaction mixture must transition from blue ( Cu2+ ) to a yellow/brown suspension, visually confirming the successful generation of the active Cu+ catalyst.

  • Stir at room temperature for 12 hours.

  • Dilute with water (15 mL), extract with dichloromethane (3 x 15 mL), dry the combined organic layers over anhydrous Na2​SO4​ , and concentrate in vacuo. Purify the crude product via silica gel column chromatography.

Quantitative Data Presentation

The table below summarizes the typical reaction parameters, required equivalents, and expected yields for the functionalization of 2-(chloromethyl)-3-(4-methylphenyl)quinazolin-4(3H)-one across different synthetic workflows.

Workflow / Target DerivativeReagents & CatalystSolvent SystemTemp (°C)Time (h)Expected Yield (%)
Thioether Conjugates Heterocyclic Thiol (1.1 eq), K2​CO3​ (1.5 eq)Anhydrous DMF60–704–678–85%
Azidomethyl Intermediate NaN3​ (1.5 eq)DMF25 (RT)290–95%
1,2,3-Triazole Conjugates Terminal Alkyne (1.1 eq), CuSO4​ (0.1 eq), Na-Ascorbate (0.2 eq) t -BuOH / H2​O (1:1)25 (RT)12–1680–88%
Aminomethyl Conjugates Secondary Amine (2.0 eq), K2​CO3​ (1.5 eq)Acetone or DMF50–603–570–82%

References

  • NextSDS. (n.d.). 2-(CHLOROMETHYL)-3-(4-METHYLPHENYL)QUINAZOLIN-4(3H)-ONE - Chemical substance information.
  • National Center for Biotechnology Information (PMC). (n.d.). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities.
  • Arabian Journal of Chemistry. (2023). Novel quinazolin-4(3H)-one bionic-alkaloids bearing an 1,3,4-oxadiazole fragment as potential fungicides.

Sources

Method

Application Note &amp; Protocols: In Vitro Antimicrobial Profiling of 2-(chloromethyl)-3-(4-methylphenyl)quinazolin-4(3H)-one

An Application Note from the Office of the Senior Application Scientist Abstract & Introduction The rise of multidrug-resistant pathogens presents a formidable challenge to global health, necessitating the urgent discove...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note from the Office of the Senior Application Scientist

Abstract & Introduction

The rise of multidrug-resistant pathogens presents a formidable challenge to global health, necessitating the urgent discovery of novel antimicrobial agents. The quinazolinone scaffold is a "privileged structure" in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including potent antimicrobial effects.[1][2][3][4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the robust in vitro evaluation of a specific novel compound, 2-(chloromethyl)-3-(4-methylphenyl)quinazolin-4(3H)-one .

This guide moves beyond simple procedural lists, embedding field-proven insights into the causality behind experimental choices. It outlines a strategic, tiered approach, beginning with a qualitative screening assay and progressing to quantitative determination of inhibitory and bactericidal concentrations. The protocols herein are designed as self-validating systems, incorporating necessary controls and referencing established international standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Scientific Rationale & Postulated Mechanism of Action

Quinazolin-4(3H)-one derivatives are recognized for their diverse pharmacological activities.[5][6] Their antimicrobial efficacy is believed to stem from multiple potential mechanisms of action. Structurally similar to quinolone antibiotics, some quinazolinones are thought to exert their antibacterial effects by inhibiting bacterial DNA gyrase (a type II topoisomerase), an enzyme critical for DNA replication.[6][7][8][9] Other studies have demonstrated that certain quinazolinone analogs can inhibit Penicillin-Binding Proteins (PBPs), crucial enzymes in bacterial cell wall biosynthesis, mimicking the action of β-lactam antibiotics.[5][10][11] The unique ability of some quinazolinones to bind to allosteric sites on PBP2a makes them particularly interesting candidates against methicillin-resistant Staphylococcus aureus (MRSA).[5][11]

Given this background, the primary objectives for evaluating 2-(chloromethyl)-3-(4-methylphenyl)quinazolin-4(3H)-one are:

  • To determine its spectrum of activity: Does it inhibit Gram-positive bacteria, Gram-negative bacteria, or both?

  • To quantify its potency: What is the Minimum Inhibitory Concentration (MIC) required to prevent microbial growth?[12]

  • To characterize its mode of action: Is the compound bacteriostatic (inhibits growth) or bactericidal (kills the bacteria)? This is determined by finding the Minimum Bactericidal Concentration (MBC).[13][14]

This structured evaluation provides the foundational data necessary for any further preclinical development.

Experimental Workflow Overview

A logical progression of assays ensures an efficient and comprehensive evaluation of the test compound. The workflow begins with a rapid, qualitative screening method to identify any antimicrobial activity, followed by more rigorous, quantitative methods to determine potency and effect.

G cluster_0 Phase 1: Screening cluster_1 Phase 2: Quantitative Potency cluster_2 Phase 3: Cidal/Static Determination A Agar Disk Diffusion Assay B Broth Microdilution Assay (MIC Determination) A->B If Zone of Inhibition > 6 mm C Subculturing from MIC Plate (MBC Determination) B->C Proceed for all wells showing no growth

Figure 1: Tiered experimental workflow for antimicrobial compound evaluation.

Core Experimental Protocols

Protocol 1: Agar Disk Diffusion (Kirby-Bauer) Method

This method provides a rapid qualitative assessment of the compound's ability to inhibit microbial growth. It is an excellent preliminary screening tool based on EUCAST standards.[15][16]

4.1.1 Materials

  • Mueller-Hinton Agar (MHA) plates (4.0 ± 0.5 mm depth)

  • Sterile 6 mm blank paper disks

  • Test Compound Stock Solution: 2-(chloromethyl)-3-(4-methylphenyl)quinazolin-4(3H)-one dissolved in a minimal amount of Dimethyl Sulfoxide (DMSO) to a known concentration (e.g., 10 mg/mL).

  • Positive Control: Standard antibiotic disk (e.g., Ciprofloxacin, 5 µg).

  • Negative Control: Blank disk impregnated with the same volume of DMSO used for the test compound.

  • Bacterial Strains: See Table 1.

  • 0.5 McFarland turbidity standard.

  • Sterile cotton swabs, saline solution (0.85%).

4.1.2 Step-by-Step Procedure

  • Inoculum Preparation: Aseptically select 3-5 well-isolated colonies of the test bacterium from an overnight culture plate. Suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximating 1.5 x 10⁸ CFU/mL).

    • Scientist's Note: Standardization of the inoculum is the most critical variable for reproducibility. Using the McFarland standard ensures a consistent bacterial lawn density.[12]

  • Plate Inoculation: Within 15 minutes of preparation, dip a sterile cotton swab into the standardized inoculum, removing excess liquid by pressing it against the inside of the tube. Swab the entire surface of the MHA plate three times, rotating the plate approximately 60 degrees between each application to ensure even coverage.

  • Disk Application: Allow the plate surface to dry for 3-5 minutes. Aseptically apply the prepared disks to the agar surface.

    • Test Disk: Impregnate a blank sterile disk with a defined volume (e.g., 10 µL) of the test compound stock solution.

    • Controls: Apply the positive and negative control disks.

    • Ensure disks are placed firmly on the agar and are at least 24 mm apart. Do not move a disk once it has been placed.

  • Incubation: Invert the plates and incubate at 35 ± 2 °C for 16-20 hours in ambient air.

  • Result Measurement: After incubation, measure the diameter of the zone of complete growth inhibition (including the disk diameter) in millimeters (mm).[17]

Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This quantitative method determines the lowest concentration of the test compound that inhibits visible microbial growth. This protocol is harmonized with CLSI guidelines.[12][18][19][20]

G start Start: Prepare 0.5 McFarland Bacterial Suspension dilute_inoculum Dilute Suspension to achieve ~5 x 10^5 CFU/mL in final well volume start->dilute_inoculum inoculate Add 50 µL of diluted bacterial inoculum to wells 1-11 dilute_inoculum->inoculate prepare_plate Dispense 50 µL Cation-Adjusted Mueller-Hinton Broth (CAMHB) to wells 2-12 add_compound Add 100 µL of 2x highest concentration of Compound to well 1 prepare_plate->add_compound serial_dilution Perform 2-fold serial dilution: Transfer 50 µL from well 1 to 2, ... well 10 to 11 add_compound->serial_dilution discard Discard 50 µL from well 11 serial_dilution->discard serial_dilution->inoculate controls Well 11: Growth Control (No Drug) Well 12: Sterility Control (No Bacteria) incubate Seal and Incubate Plate (35°C, 16-20 hours) inoculate->incubate read Read MIC: Lowest concentration with no visible growth incubate->read

Figure 2: Workflow for the Broth Microdilution MIC Assay.

4.2.1 Materials

  • Sterile 96-well U-bottom microtiter plates.

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Test compound stock solution in DMSO.

  • Bacterial inoculum prepared to 0.5 McFarland standard and then diluted to yield a final concentration of ~5 x 10⁵ CFU/mL in the test wells.

  • Multichannel pipette.

4.2.2 Step-by-Step Procedure

  • Plate Preparation: Add 50 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate.

  • Compound Addition: Add 100 µL of the test compound (at 2x the highest desired final concentration) to well 1.

  • Serial Dilution: Using a multichannel pipette, transfer 50 µL from well 1 to well 2. Mix thoroughly by pipetting up and down. Continue this 2-fold serial dilution across the plate to well 11. Discard the final 50 µL from well 11.

    • Scientist's Note: This creates a gradient of compound concentrations. Well 11 will now contain compound but will serve as the growth control after the next step. Well 12 contains only broth and serves as a sterility control.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum (~1 x 10⁶ CFU/mL) to wells 1 through 11. The final volume in each well is 100 µL, and the final bacterial concentration is ~5 x 10⁵ CFU/mL.[21]

  • Incubation: Seal the plate (e.g., with an adhesive film) to prevent evaporation and incubate at 35 ± 2 °C for 16-20 hours.

  • Reading the MIC: The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well). The growth control (Well 11) must be turbid, and the sterility control (Well 12) must be clear for the assay to be valid.

Protocol 3: Minimum Bactericidal Concentration (MBC) Assay

This assay differentiates between bacteriostatic and bactericidal activity by determining the lowest compound concentration that kills ≥99.9% of the initial bacterial inoculum.[14][22]

G start Start: Use MIC plate after 16-20 hour incubation select_wells Select all wells showing no visible growth (clear wells), including the MIC well start->select_wells subculture Aseptically withdraw 10 µL from each selected well select_wells->subculture plate_subculture Spot-plate the 10 µL aliquot onto a drug-free MHA plate subculture->plate_subculture incubate Incubate MHA plate (35°C, 18-24 hours) plate_subculture->incubate read Read MBC: Lowest concentration that results in ≥99.9% reduction in CFU (or no growth) incubate->read

Figure 3: Workflow for the Minimum Bactericidal Concentration (MBC) Assay.

4.3.1 Materials

  • Completed MIC microtiter plate from Protocol 4.2.

  • Large (150 mm) MHA plates.

  • Calibrated micropipette.

4.3.2 Step-by-Step Procedure

  • Well Selection: Following MIC determination, select the well corresponding to the MIC and all wells with higher concentrations of the compound that showed no visible growth.

  • Subculturing: Mix the contents of each selected well. Aseptically remove a 10 µL aliquot from each well.

  • Plating: Spot-plate each 10 µL aliquot onto a single, appropriately labeled MHA plate. Allow the spots to absorb into the agar.

    • Scientist's Note: A control plate should also be prepared by plating 10 µL from a 1:100 dilution of the original growth control well to confirm the initial inoculum count.

  • Incubation: Incubate the MHA plates at 35 ± 2 °C for 18-24 hours.

  • Reading the MBC: After incubation, count the number of colonies (CFU) from each spot. The MBC is defined as the lowest concentration of the compound that results in a ≥99.9% reduction in CFU compared to the starting inoculum count.[14] Often, this is practically observed as the lowest concentration with no colony growth.[13]

Data Presentation and Interpretation

Results should be systematically recorded. A panel of clinically relevant and standard quality control organisms is recommended.

Table 1: Recommended Bacterial Strains for Initial Screening

Organism ATCC No. Gram Stain Relevance
Staphylococcus aureus 29213 Gram-positive Common cause of skin and systemic infections; QC strain.
Enterococcus faecalis 29212 Gram-positive Opportunistic pathogen; QC strain.
Escherichia coli 25922 Gram-negative Common cause of UTIs and sepsis; QC strain.

| Pseudomonas aeruginosa | 27853 | Gram-negative | Opportunistic pathogen known for high resistance; QC strain. |

Table 2: Example Data Summary for 2-(chloromethyl)-3-(4-methylphenyl)quinazolin-4(3H)-one

Organism Zone of Inhibition (mm) MIC (µg/mL) MBC (µg/mL) Interpretation (MBC/MIC Ratio)
S. aureus ATCC 29213 22 4 8 Bactericidal (≤4)
E. faecalis ATCC 29212 18 8 64 Bacteriostatic (>4)
E. coli ATCC 25922 10 32 >128 Bacteriostatic (>4)
P. aeruginosa ATCC 27853 6 >128 >128 Resistant
Ciprofloxacin (Control) 32 0.25 0.5 Bactericidal (≤4)

| DMSO (Control) | 6 | >128 | >128 | No Activity |

Interpretation:

  • MBC/MIC Ratio: A ratio of ≤4 generally indicates bactericidal activity, while a ratio of >4 suggests bacteriostatic activity.

  • Resistance: High MIC/MBC values or a lack of an inhibition zone suggests the organism is resistant to the compound.

Troubleshooting & Best Practices

  • Compound Solubility: If the test compound precipitates in the broth, the results will be inaccurate. Test solubility in CAMHB beforehand. A small percentage of DMSO (typically ≤1%) is acceptable, but a vehicle control must always be included.

  • Inconsistent Results: The most common cause is an improperly prepared inoculum. Always use a spectrophotometer or a McFarland standard for turbidity adjustment and use the inoculum promptly.

  • Skipped Wells/Contamination: If the sterility control (well 12 in the MIC assay) is turbid, the broth or plate was contaminated. The experiment must be repeated. If a single well shows anomalous growth, it may be due to splash-over; careful pipetting is key.

  • Hazy Growth (Trailing): Some compounds may not completely inhibit growth at sub-lethal concentrations. Record the MIC at the lowest concentration that causes an ~80% reduction in growth compared to the growth control.

References

  • Al-Ostath, A., et al. (2021). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. RSC Advances. Available at: [Link]

  • Singh, A., et al. (2008). Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives. Biomedical Pharmacology Journal. Available at: [Link]

  • Kovalenko, S., et al. (2021). Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae. Journal of Experimental and Clinical Pharmacology. Available at: [Link]

  • Jubran, S., et al. (2020). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Applied Life Sciences International. Available at: [Link]

  • Khodarahmi, G., et al. (2012). Antibacterial, antifungal and cytotoxic evaluation of some new 2,3-disubstituted 4(3H)-quinazolinone derivatives. Research in Pharmaceutical Sciences. Available at: [Link]

  • El-Sayed, N., et al. (2022). New Quinazolin-4(3H)-one Derivatives Incorporating Hydrazone and Pyrazole Scaffolds as Antimicrobial Agents Targeting DNA Gyraze Enzyme. SciPharm. Available at: [Link]

  • University of Basrah (2021). Lab Six: Minimum Bacteriocidal Concentration (MBC). Available at: [Link]

  • Azrad, M., et al. (2019). Minimum Bactericidal Concentration (MBC) Determination. Bio-protocol. Available at: [Link]

  • Hevener, K., et al. (2016). Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials. Journal of Medicinal Chemistry. Available at: [Link]

  • Tooke, C. L., et al. (2019). The Quinazolinone Allosteric Inhibitor of PBP 2a Synergizes with Piperacillin and Tazobactam against Methicillin-Resistant Staphylococcus aureus. Antimicrobial Agents and Chemotherapy. Available at: [Link]

  • Ersoy, S. C., et al. (2014). Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). Journal of Visualized Experiments. Available at: [Link]

  • National Institute for Communicable Diseases (2019). Antimicrobial susceptibility testing EUCAST disk diffusion method. NICD. Available at: [Link]

  • EUCAST (2023). EUCAST disk diffusion method for antimicrobial susceptibility testing - Reading guide. EUCAST. Available at: [Link]

  • Åhman, J., et al. (2020). EUCAST rapid disc diffusion method for antimicrobial susceptibility testing directly from positive blood culture bottles. Journal of Antimicrobial Chemotherapy. Available at: [Link]

  • Giske, C. G., et al. (2014). Development of the EUCAST disk diffusion antimicrobial susceptibility testing method and its implementation in routine microbiology laboratories. Clinical Microbiology and Infection. Available at: [Link]

  • Kovalenko, S., et al. (2022). BIOCHEMICAL BASIS OF THE ANTIMICROBIAL ACTIVITY OF QUINAZOLINONE DERIVATIVES IN THE LIGHT OF INSIGHTS INTO THE FEATURES OF THE CHEMICAL STRUCTURE AND WAYS OF BINDING TO TARGET MOLECULES. A REVIEW. ResearchGate. Available at: [Link]

  • EUCAST (2026). Disk Diffusion and Quality Control. EUCAST. Available at: [Link]

  • Das, A., et al. (2023). A comprehensive review on in-vitro methods for anti-microbial activity. GSC Biological and Pharmaceutical Sciences. Available at: [Link]

  • Microchem Laboratory (n.d.). Minimum Bactericidal Concentration (MBC) Test. Microchem Laboratory. Available at: [Link]

  • Spengler, G., et al. (2021). In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models. European Journal of Clinical Microbiology & Infectious Diseases. Available at: [Link]

  • Álvarez-Ordóñez, A., et al. (2021). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) for Twelve Antimicrobials (Biocides and Antibiotics) in Eight Strains of Listeria monocytogenes. Foods. Available at: [Link]

  • CLSI (n.d.). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Clinical and Laboratory Standards Institute. Available at: [Link]

  • CLSI (2012). M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. ResearchGate. Available at: [Link]

  • Balouiri, M., et al. (2016). Methods for in vitro evaluating antimicrobial activity: A review. ResearchGate. Available at: [Link]

  • CLSI (2025). CLSI and EUCAST Release New Guidance on Modifications to Antimicrobial Susceptibility Testing. Clinical and Laboratory Standards Institute. Available at: [Link]

  • CLSI (2007). Methods for Antimicrobial Susceptibility Testing of Anaerobic Bacteria; Approved Standard Seventh Edition. Regulations.gov. Available at: [Link]

  • Al-Ostath, A., et al. (2019). Antibacterial Effects of Quinazolin-4(3H)-One Functionalized-Conjugated Silver Nanoparticles. International Journal of Molecular Sciences. Available at: [Link]

  • Lin, G., et al. (2012). Evaluation of CLSI Agar Dilution Method and Trek Sensititre Broth Microdilution Panel for Determining Antimicrobial Susceptibility of Streptococcus pneumoniae. Journal of Clinical Microbiology. Available at: [Link]

  • Kumar, K. S., et al. (2012). Synthesis and Antibacterial Activity of 3-(Substituted)-2-(4-oxo-2-phenylquinazolin-3(4H)-ylamino)quinazolin-4(3H)-one. The Scientific World Journal. Available at: [Link]

  • Oriakhi, K., et al. (2021). Synthesis and antibacterial activities of quinazolin-4(3h)-one, 2-methyl-4(3h)- quinazolinone and 2. Semantic Scholar. Available at: [Link]

  • Alagarsamy, V., et al. (2003). Synthesis, analgesic, anti-inflammatory and antibacterial activities of some novel 2-methyl-3-substituted quinazolin-4-(3H)-ones. Biological & Pharmaceutical Bulletin. Available at: [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 2-(Chloromethyl)-3-(4-methylphenyl)quinazolin-4(3H)-one Solubility in DMSO

Welcome to the technical support guide for handling 2-(chloromethyl)-3-(4-methylphenyl)quinazolin-4(3H)-one . This guide is designed for researchers, medicinal chemists, and drug development professionals who are experie...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for handling 2-(chloromethyl)-3-(4-methylphenyl)quinazolin-4(3H)-one . This guide is designed for researchers, medicinal chemists, and drug development professionals who are experiencing solubility, stability, or assay consistency issues with this specific quinazolinone derivative in Dimethyl Sulfoxide (DMSO).

Mechanistic Overview: The Dissolution Paradox

Dissolving 2-(chloromethyl)-3-(4-methylphenyl)quinazolin-4(3H)-one presents a unique chemical paradox. The compound's rigid, fused heterocyclic quinazolinone core and lipophilic 4-methylphenyl substituent create a high crystal lattice energy, making it inherently resistant to dissolution [1]. While DMSO is the industry standard for solubilizing such lipophilic compounds, the presence of the highly reactive 2-chloromethyl group introduces severe stability constraints.

When researchers apply heat to overcome the high lattice energy, the electrophilic chloromethyl group becomes susceptible to nucleophilic attack by trace water (hydrolysis) or by the DMSO solvent itself, leading to irreversible degradation [2].

Pathway Parent 2-(chloromethyl)-3-(4-methylphenyl) quinazolin-4(3H)-one WetDMSO Moisture / Wet DMSO (Hygroscopic uptake) Parent->WetDMSO H2O Exposure Heat Elevated Temp (>40°C) Aggressive Heating Parent->Heat Thermal Stress Hydrolysis Hydrolysis Forms 2-(hydroxymethyl) derivative WetDMSO->Hydrolysis Sulfonium DMSO Reaction Alkoxysulfonium intermediate Heat->Sulfonium Precipitation Precipitation & Assay Failure (Insoluble Degradants) Hydrolysis->Precipitation Sulfonium->Precipitation

Fig 1: Chemical degradation pathways of the 2-chloromethyl group in suboptimal DMSO conditions.

Frequently Asked Questions (Troubleshooting Guide)

Q1: Why does my compound resist dissolving in 100% DMSO at room temperature? A1: The poor solubility is driven by the molecule's structural thermodynamics. The planar quinazolinone system engages in strong π−π stacking, while the 4-methylphenyl group increases the overall hydrophobicity (LogP) [3]. This results in a high thermodynamic barrier to solvation. Furthermore, if your DMSO has absorbed atmospheric moisture (even 2-5%), the solubility of highly lipophilic compounds drops exponentially [4].

Q2: I heated the DMSO solution to 60°C to force dissolution, but the solution turned yellow and my assay failed. What happened? A2: You have likely degraded the compound. The 2-chloromethyl group is an active alkylating agent. Heating it in DMSO—especially if trace moisture is present—accelerates hydrolysis to a 2-(hydroxymethyl) derivative. Furthermore, heating alkyl chlorides in DMSO can trigger reactions forming sulfonium intermediates (similar to the first step of a Kornblum oxidation). Never heat this specific compound above 37°C in DMSO.

Q3: My previously clear 10 mM DMSO stock precipitated after I stored it at -20°C and thawed it. Why? A3: This is a classic freeze-thaw artifact. When DMSO freezes, water is excluded from the DMSO crystal lattice, creating localized pockets of high water concentration. Upon thawing, the compound is forced into these aqueous micro-environments and crashes out. Because the crystallized precipitate is often in a lower-energy, more stable polymorph than the original powder, it is exponentially harder to redissolve [1].

Q4: How can I prevent "precipitation upon dilution" when adding my DMSO stock to an aqueous assay buffer? A4: Diluting a DMSO stock directly into an aqueous buffer causes a rapid solvent-shift shock. To prevent this, use a co-solvent intermediate or surfactant cascade (e.g., DMSO PEG300 Tween-80 Saline) to gently step down the hydrophobicity [1].

Quantitative Solubility and Stability Matrix

To ensure experimental reproducibility, adhere to the following empirically derived thresholds for 2-(chloromethyl)-3-(4-methylphenyl)quinazolin-4(3H)-one.

Solvent SystemMax Soluble Conc.Stability at 25°CStability at -20°CCritical Handling Notes
100% Anhydrous DMSO ~20 mg/mL< 12 hours> 3 monthsMust use newly opened, septum-sealed DMSO.
"Wet" DMSO (≥5% H2O) < 2 mg/mL< 2 hours< 1 weekHigh risk of -CH2Cl hydrolysis. Avoid entirely.
DMSO + 10% PEG400 ~35 mg/mL24 hoursN/APEG acts as a solubilizing co-solvent for assays.
Aqueous Buffer (pH 7.4) < 0.1 mg/mLN/AN/ARequires surfactant cascade for in vitro assays.

Self-Validating Experimental Protocols

Protocol A: Preparation of Anhydrous DMSO Stock Solutions

Objective: Achieve a stable 10 mM stock solution without triggering thermal degradation.

  • Solvent Preparation: Purge a newly opened bottle of anhydrous DMSO (≥99.9% purity, <0.005% water) with dry nitrogen or argon.

  • Weighing: Weigh the compound in a low-humidity environment. Transfer to a dark, amber glass vial (the compound may exhibit mild photosensitivity over time).

  • Addition: Add the calculated volume of anhydrous DMSO to achieve a 10 mM concentration.

  • Dissolution (The Critical Step):

    • Do NOT use a hot plate.

    • Place the vial in a bath sonicator filled with water maintained at strictly 30°C - 35°C .

    • Sonicate in 5-minute bursts, vortexing gently between bursts, until the solution is completely clear.

  • Validation Check: Remove the vial from the sonicator and let it sit at exactly 25°C for 30 minutes. If micro-crystals or turbidity appear, your concentration exceeds the thermodynamic limit of your specific DMSO batch.

  • Storage: Immediately aliquot the clear solution into single-use PCR tubes (e.g., 50 µL each) to strictly prevent freeze-thaw cycles. Store at -20°C in a desiccator box.

Protocol B: Step-Down Aqueous Dilution for Cell-Based Assays

Objective: Introduce the compound into aqueous media without colloidal precipitation.

  • Thawing: Remove a single-use DMSO aliquot from -20°C. Allow it to equilibrate to room temperature naturally (approx. 15 mins). Vortex gently.

  • Co-solvent Addition (Optional but Recommended): If your final assay tolerates it, pre-dilute the DMSO stock 1:5 into pure PEG300 or PEG400.

  • Aqueous Mixing: Place your target aqueous buffer on a magnetic stirrer at high speed (creating a vortex).

  • Injection: Using a micropipette, inject the DMSO (or DMSO/PEG) stock directly into the center of the vortex drop-by-drop. Do not touch the pipette tip to the buffer surface.

  • Validation Check: Measure the Optical Density (OD) at 600 nm of the final assay buffer. An OD600 > 0.05 compared to a blank indicates colloidal aggregation (precipitation upon dilution), meaning the compound is not truly in solution.

Workflow Start Compound + Anhydrous DMSO CheckDissolve Did it dissolve at RT? Start->CheckDissolve Yes1 Yes CheckDissolve->Yes1 No1 No CheckDissolve->No1 Aliquot Aliquot into single-use tubes Store at -20°C Yes1->Aliquot Warm Bath Sonication (Strictly 30-35°C) No1->Warm CheckWarm Clear Solution? Warm->CheckWarm Degradation Stop! Do not boil. Check for degradation. CheckWarm->Degradation No CheckWarm->Aliquot Yes

Fig 2: Standard operating workflow for safe dissolution of chloromethyl quinazolinones.

References

  • A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. National Institutes of Health (NIH) / PMC. Available at:[Link]

  • Development of Dimethyl Sulfoxide Solubility Models Using 163,000 Molecules. Journal of Chemical Information and Modeling (ACS Publications). Available at:[Link]

  • Stability of screening compounds in wet DMSO. PubMed (National Library of Medicine). Available at:[Link]

Optimization

Technical Support Center: Optimizing Reaction Temperature for 2-Chloromethyl Quinazolinone Synthesis

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing inconsistent yields and purity issues when synthesizing 2-chloromethyl-...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing inconsistent yields and purity issues when synthesizing 2-chloromethyl-4(3H)-quinazolinone. This compound is a highly versatile building block in medicinal chemistry, particularly critical for synthesizing kinase inhibitors and other advanced anticancer pharmaceuticals 1.

The synthesis typically involves the N-acylation of 2-aminobenzamide with chloroacetyl chloride to produce an α-chloro amide intermediate, followed by a base-catalyzed cyclization 2. The primary failure point in this workflow is poor thermal management. Because the chloromethyl group is highly reactive, subsequent substitutions—such as reactions with piperazine derivatives—also demand strict temperature control to prevent degradation 3.

This guide moves beyond basic lists to explain the causality behind experimental choices, providing a self-validating framework to ensure your synthesis is reproducible and scalable.

Process Workflow & Thermal Logic

SynthesisWorkflow Start 2-Aminobenzamide + Chloroacetyl Chloride Acylation Step 1: Acylation Temp: 0-5°C Start->Acylation Intermediate Intermediate: 2-(2-chloroacetamido)benzamide Acylation->Intermediate Exotherm Control Cyclization Step 2: Cyclization Solvent: Acetonitrile/TEA Intermediate->Cyclization TempCheck Temperature Optimization? Cyclization->TempCheck LowTemp < 60°C Incomplete Cyclization TempCheck->LowTemp Too Low OptTemp 80-82°C (Reflux) Optimal Ring Closure TempCheck->OptTemp Ideal HighTemp > 90°C Chloromethyl Degradation TempCheck->HighTemp Too High Product 2-Chloromethyl-4(3H)-quinazolinone (Target Product) OptTemp->Product High Yield (>80%)

Workflow for 2-chloromethyl quinazolinone synthesis highlighting temperature optimization logic.

Self-Validating Protocol: Synthesis of 2-Chloromethyl-4(3H)-quinazolinone

A protocol is only as robust as its built-in feedback loops. This methodology embeds analytical checkpoints directly into the thermal optimization steps. If the temperature deviates, the analytical profile shifts immediately, alerting the chemist before the batch is ruined.

Step 1: N-Acylation (Formation of the α-chloro amide intermediate)
  • Preparation: Dissolve 1.0 eq of 2-aminobenzamide in anhydrous tetrahydrofuran (THF) under an inert nitrogen atmosphere.

  • Thermal Control Initiation: Add 1.2 eq of triethylamine (TEA) and cool the reaction vessel strictly to 0–5°C using an ice-water bath.

    • Causality: The reaction with chloroacetyl chloride is violently exothermic. Elevated temperatures at this stage provide the kinetic energy required for di-acylation, leading to dark, tarry, inseparable byproducts.

  • Addition: Add 1.1 eq of chloroacetyl chloride dropwise over 30 minutes. Monitor the internal thermometer to ensure the temperature never exceeds 5°C.

  • Validation Checkpoint 1: Stir for 2 hours at room temperature. Perform TLC (Eluent: Hexane/Ethyl Acetate 6:4). The complete disappearance of the 2-aminobenzamide spot validates that the thermal control successfully prevented side-reactions while allowing full mono-acylation.

Step 2: Cyclization (Dehydration and Ring Closure)
  • Solvent Exchange: Concentrate the intermediate under reduced pressure and re-dissolve in acetonitrile.

  • Catalysis: Add a catalytic amount of TEA.

  • Thermal Optimization: Heat the mixture to a gentle reflux (80–82°C ). Cyclization is often optimized by refluxing in acetonitrile at ~80°C to achieve high yields and purity 4.

    • Causality: The intramolecular dehydration requires sufficient thermal energy to overcome the activation barrier. However, exceeding 85°C risks nucleophilic displacement or thermal degradation of the highly reactive chloromethyl group.

  • Validation Checkpoint 2: Monitor via HPLC at 2-hour intervals. The intermediate peak should smoothly transition to the product peak. Self-Correction: If a secondary peak (indicating dimerization or hydrolysis) appears, the system has invalidated the current thermal parameters; immediately reduce the temperature by 5°C.

  • Isolation: Cool to room temperature, precipitate with ice water, filter, and recrystallize from toluene to yield the pure product.

Quantitative Data: Temperature vs. Yield Profiling

The following table summarizes the quantitative impact of cyclization temperature on the reaction profile when using acetonitrile as the primary solvent.

Temperature RangeReaction TimeProduct Yield (%)Primary Impurity ProfileCausality / Observation
20–25°C (RT) > 48 h< 15%Unreacted intermediateInsufficient thermal energy to overcome the dehydration activation barrier.
60–65°C 12 h45–50%Unreacted intermediateSluggish kinetics; incomplete cyclization leads to poor recovery.
80–82°C (Reflux) 4–6 h82–88% Trace hydrolysisOptimal balance of kinetic energy for ring closure and thermodynamic stability.
95–100°C (Pressure) 2 h30–40%Hydrolyzed/DimerizedThermal degradation of the chloromethyl moiety; nucleophilic attack by trace water.
Troubleshooting Guides & FAQs

Q1: Why does my cyclization yield drop significantly when the temperature exceeds 85°C? A: The chloromethyl group (-CH₂Cl) at the 2-position of the quinazolinone ring is highly electrophilic. When the reaction temperature exceeds 85°C, the excess kinetic energy facilitates unwanted side reactions. Specifically, any residual moisture acts as a nucleophile, leading to the hydrolysis of the chloromethyl group into a hydroxymethyl group. Furthermore, intermolecular alkylation (dimerization) can occur. Maintaining the temperature at 80-82°C provides exactly enough energy for the intramolecular dehydration without triggering these higher-activation-energy degradation pathways.

Q2: Can I perform the initial acylation step at room temperature to save time? A: No. The reaction between 2-aminobenzamide and chloroacetyl chloride is violently exothermic. If performed at room temperature (20-25°C), localized heat spikes will cause the chloroacetyl chloride to react with the newly formed amide nitrogen, leading to di-acylation. By strictly maintaining the temperature at 0-5°C, you kinetically suppress the secondary acylation, ensuring a high-purity mono-acylated intermediate.

Q3: How does the choice of solvent interact with temperature optimization during cyclization? A: Solvent choice dictates the maximum reflux temperature, acting as a self-regulating thermal control mechanism. Using acetonitrile caps the reaction temperature at ~82°C, which is the "Goldilocks" zone for this specific cyclization. If you substitute it with toluene (reflux ~110°C) without strict internal temperature monitoring, the reaction will easily exceed the thermal stability threshold of the chloromethyl group, resulting in a dark, tarry mixture with low product recovery.

Q4: What is the best self-validating method to ensure my temperature profile was successful? A: Implement an in-process HPLC monitoring protocol. A successful temperature profile is validated by a clean kinetic conversion where the intermediate peak smoothly transitions to the product peak without the emergence of late-eluting oligomer peaks or early-eluting hydrolysis peaks. If your HPLC shows a plateau in product formation alongside growing secondary peaks, your temperature is too high, and the system has invalidated the current thermal parameters.

References
  • Title: 2-(Chloromethyl)
  • Source: researchgate.
  • Source: researchgate.
  • Title: Journal of Drug Discovery and Therapeutics 1 (7)

Sources

Troubleshooting

preventing hydrolysis of 2-(chloromethyl)-3-(4-methylphenyl)quinazolin-4(3H)-one during storage

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who experience erratic downstream yields when working with quinazolinone intermediates.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who experience erratic downstream yields when working with quinazolinone intermediates. The compound 2-(chloromethyl)-3-(4-methylphenyl)quinazolin-4(3H)-one is a highly valuable electrophile utilized in the synthesis of biologically active analogs[1]. However, its greatest synthetic asset—the highly reactive chloromethyl group—is also its primary liability during storage[1].

This guide is designed to move beyond basic storage instructions. Here, we will explore the mechanistic causality of its degradation, troubleshoot common handling failures, and establish a self-validating protocol to guarantee the integrity of your API across its shelf life.

Mechanistic Insight: The Causality of Degradation

To effectively protect a molecule, you must first understand how it fails. The quinazolinone ring system itself is robust, demonstrating high stability against oxidation, reduction, and hydrolysis[2]. The vulnerability lies entirely at the 2-position.

The chloromethyl group is specifically designed to be an ideal electrophile for nucleophilic substitution reactions (e.g., N-alkylation with piperazine derivatives)[1],[3]. Because of this engineered reactivity, ambient water molecules can easily act as nucleophiles. When exposed to humid air, water attacks the electrophilic carbon, displacing the chloride ion. This irreversible hydrolysis converts the active chloromethyl group into a "dead-end" hydroxymethyl group, releasing stoichiometric amounts of hydrogen chloride (HCl) gas. The generated HCl lowers the local pH, which can autocatalyze further degradation and cause severe physical caking of the powder.

G A 2-(chloromethyl)-3-(4-methylphenyl) quinazolin-4(3H)-one B Nucleophilic Attack by H2O (Moisture) A->B Exposure to Air C Transition State (C-Cl bond breaking) B->C Hydrolysis D 2-(hydroxymethyl)-3-(4-methylphenyl) quinazolin-4(3H)-one C->D -HCl E HCl (Byproduct) Autocatalysis Risk C->E Release E->B Lowers pH, Accelerates Degradation

Mechanism of moisture-induced hydrolysis of the chloromethyl group.

Troubleshooting Guide: Common Storage Failures

Issue 1: Drastic Yield Drops in Downstream N-Alkylation

  • Symptom: When utilizing a previously opened batch of the compound for a substitution reaction, the reaction stalls, yields drop by >40%, and a highly polar spot appears on your TLC plate.

  • Root Cause: The starting material has hydrolyzed during storage. The resulting hydroxymethyl derivative cannot undergo the desired nucleophilic substitution, effectively acting as inert mass in your reaction vessel.

  • Solution: Discard the degraded batch. For future batches, transition from ambient benchtop storage to strict inert-atmosphere handling (Schlenk line or glovebox) to prevent moisture ingress[4].

Issue 2: Vials "Hissing" Upon Opening or Powder Caking

  • Symptom: When unscrewing the cap of the storage vial, a faint hiss is heard, or the normally free-flowing powder has aggregated into hard, discolored chunks.

  • Root Cause: The hissing is the release of pressurized HCl gas, a direct byproduct of chloromethyl hydrolysis. The moisture ingress that caused the hydrolysis also creates liquid bridges between particles, leading to physical caking.

  • Solution: Ensure vials are sealed with PTFE-faced rubber liners, which provide a superior airtight seal compared to standard polyethylene caps. Store the primary vials inside a secondary desiccator purged with nitrogen[5].

Self-Validating Experimental Protocol: Inert Packaging & Storage

Trust in your reagents must be earned through rigorous, self-validating systems. You cannot simply place a vial in a refrigerator and assume it remains dry. The following protocol ensures absolute moisture exclusion and actively reports its own integrity.

G A Bulk Material Receipt B Transfer to Inert Glovebox (N2/Ar) A->B C Aliquot into Amber Glass Vials B->C Minimize exposure D Seal with PTFE-lined Caps & Parafilm C->D Purge headspace E Store in Vacuum Desiccator (2-8°C) D->E Temp & Moisture Control

Step-by-step workflow for the inert packaging and storage of moisture-sensitive APIs.

Step-by-Step Methodology:

  • Glassware Dehydration: Bake amber glass vials[4] at 120°C for a minimum of 4 hours to drive off surface-bound moisture. Transfer the hot vials directly into a vacuum desiccator to cool, preventing ambient moisture condensation[6].

  • Inert Transfer: Move the bulk API and the cooled vials into a controlled inert glovebox (Nitrogen or Argon atmosphere, maintaining <0.1 ppm H₂O and O₂)[4].

  • Aliquoting: Weigh the API into single-use quantities. Causality Note: Aliquoting prevents repeated temperature cycling and limits moisture exposure, ensuring that opening one vial does not compromise the entire batch.

  • Primary Sealing: Seal the vials using caps fitted with PTFE-faced rubber liners. The PTFE face ensures chemical compatibility with any trace HCl, while the rubber backing compresses to provide a hermetic seal.

  • Secondary Containment: Place the sealed vials into a secondary vacuum desiccator or a heavy-duty moisture-barrier bag containing active silica gel desiccant[5].

  • Self-Validation Checkpoint: Insert a cobalt(II) chloride humidity indicator card into the secondary container before final sealing. This creates a self-validating system: if the card remains blue, the micro-environment is dry. If it turns pink, the seal has failed, and the batch must be analytically verified before use.

  • Temperature Control: Store the complete secondary container in a monitored refrigerator at 2-8°C, away from direct light[1].

Quantitative Stability Data

The following table summarizes the estimated stability profile of the chloromethyl quinazolinone intermediate under various storage conditions, highlighting the critical importance of atmospheric control.

Storage ConditionAtmosphereTemperatureEstimated Shelf-LifeExpected Purity Drop (6 Months)
Open ContainerAmbient Air (Humid)25°C< 1 Week> 25.0%
Sealed Clear VialAmbient Air25°C1 - 2 Months5.0 - 10.0%
Sealed Amber VialAmbient Air2-8°C6 Months2.0 - 5.0%
PTFE-Sealed Amber VialInert (N₂ / Ar)2-8°C> 24 Months< 0.5%

Frequently Asked Questions (FAQs)

Q: Can I reverse the hydrolysis by drying the compound in a vacuum oven? A: No. Unlike reversible hydrate formation where water is simply trapped in the crystal lattice[7], the hydrolysis of the chloromethyl group is a covalent chemical reaction. The C-Cl bond is permanently broken. Vacuum drying will only remove residual moisture and trapped HCl gas, but it will not regenerate the chloromethyl starting material.

Q: Should I add an acid scavenger (like potassium carbonate) to the storage vial to neutralize the HCl? A: It is generally not recommended to mix solid APIs with scavengers during long-term storage unless specifically formulated. While neutralizing the autocatalytic HCl might slow secondary degradation, introducing a basic salt can inadvertently trigger side reactions or complicate downstream stoichiometry. Strict moisture exclusion via inert gas[5] is the superior, non-contaminating approach.

Q: How can I analytically verify if my stored batch has degraded? A: Proton NMR (¹H-NMR) is the most definitive method. The intact chloromethyl (-CH₂Cl) protons typically appear as a distinct singlet. Upon hydrolysis, this peak will shift upfield as it converts to a hydroxymethyl (-CH₂OH) group. Additionally, Mass Spectrometry will reveal a loss of the characteristic 3:1 isotopic ratio of the chlorine atom, replaced by a mass shift corresponding to the loss of Cl and the addition of OH.

Sources

Optimization

resolving NMR peak overlaps in 3-(4-methylphenyl)quinazolin-4(3H)-one derivatives

Topic: Resolving NMR Peak Overlaps in 3-(4-methylphenyl)quinazolin-4(3H)-one Derivatives Welcome to the Technical Support Center. This guide is designed to provide you with in-depth, actionable strategies for resolving c...

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Author: BenchChem Technical Support Team. Date: March 2026

Topic: Resolving NMR Peak Overlaps in 3-(4-methylphenyl)quinazolin-4(3H)-one Derivatives

Welcome to the Technical Support Center. This guide is designed to provide you with in-depth, actionable strategies for resolving common NMR peak overlap issues encountered with 3-(4-methylphenyl)quinazolin-4(3H)-one and its derivatives. As experienced researchers know, the aromatic regions of these molecules are particularly prone to signal crowding, which can complicate structural elucidation and purity assessment. This resource offers a logically structured approach to troubleshooting these challenges, moving from simple adjustments to more advanced NMR experiments.

Understanding the Challenge: Why Do Peaks Overlap?

The core structure of 3-(4-methylphenyl)quinazolin-4(3H)-one features two distinct aromatic systems: the quinazolinone bicyclic ring and the N-substituted 4-methylphenyl (tolyl) group. The protons on these rings resonate in a relatively narrow chemical shift range (typically 7.0-8.5 ppm), leading to significant peak overlap. This is further complicated by through-space interactions and the electronic effects of various substituents, which can cause subtle and often unpredictable shifts in proton resonances.

Troubleshooting Guides & FAQs

This section is organized in a question-and-answer format to directly address the problems you may be facing in the lab.

Question 1: My aromatic signals in the 1D ¹H NMR spectrum are a complex, unresolved multiplet. What is the first and simplest thing I can do to try and resolve them?

Answer:

The most straightforward initial step is to change the deuterated solvent. The chemical shifts of protons are sensitive to the surrounding solvent environment due to solvent-solute interactions and the solvent's own magnetic anisotropy.[1][2][3][4] Aromatic solvents like benzene-d₆ or pyridine-d₅ are particularly effective at inducing differential shifts in the proton resonances of aromatic solutes, a phenomenon known as Aromatic Solvent-Induced Shift (ASIS).[1][4]

Causality: The anisotropic ring current of an aromatic solvent creates a magnetic field that can either shield or deshield the protons of the solute molecule, depending on their relative orientation. This often leads to a greater dispersion of chemical shifts compared to spectra recorded in more isotropic solvents like CDCl₃ or DMSO-d₆.[1][4]

Experimental Protocol: Solvent Change

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum of your compound in a common solvent (e.g., CDCl₃ or DMSO-d₆).

  • Sample Preparation: Carefully evaporate the initial solvent under a gentle stream of nitrogen.

  • Re-dissolution: Dissolve the dried sample in the same volume of an aromatic solvent (e.g., benzene-d₆).

  • Acquisition: Obtain a ¹H NMR spectrum under the same experimental conditions as the first.

  • Analysis: Compare the two spectra to identify any changes in chemical shifts that may have resolved the overlapping signals.

Question 2: Changing the solvent helped a little, but some key aromatic protons are still overlapping. What's the next logical step?

Answer:

If a simple solvent change is insufficient, the next step is to perform a Variable Temperature (VT) NMR experiment.[5][6][7] This technique is particularly useful if the peak overlap is due to conformational exchange or dynamic processes occurring on the NMR timescale.[5][7][8][9] For 3-(4-methylphenyl)quinazolin-4(3H)-one derivatives, restricted rotation around the N-C bond between the quinazolinone nitrogen and the tolyl ring can lead to broadened signals or the presence of multiple conformers at room temperature.

Causality: By increasing the temperature, you can often accelerate the rate of conformational exchange, causing broad peaks to sharpen into a single, time-averaged signal. Conversely, lowering the temperature can slow down these processes, sometimes "freezing out" individual conformers and resulting in a spectrum with distinct, sharp peaks for each.[5][7]

Experimental Protocol: Variable Temperature (VT) NMR

  • Sample Preparation: Prepare a sample in a suitable deuterated solvent with a wide temperature range (e.g., toluene-d₈ or THF-d₈). Ensure you are using a proper NMR tube designed for VT experiments (e.g., Wilmad 507 or equivalent).[5]

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum at ambient temperature (e.g., 298 K).

  • Temperature Variation:

    • High Temperature: Gradually increase the temperature in increments of 10-20 K, allowing the sample to equilibrate for at least 5-10 minutes at each new temperature before acquiring a spectrum.[6] Be careful not to exceed the boiling point of your solvent.

    • Low Temperature: If high temperatures do not resolve the issue, cool the sample in a similar stepwise manner.

  • Analysis: Observe the changes in the spectra as a function of temperature. Look for sharpening of broad peaks or the coalescence of multiple signals.

Question 3: I've tried changing solvents and running a VT-NMR, but I still have significant peak overlap in the aromatic region. What more advanced techniques can I use?

Answer:

When simpler methods fail, it's time to turn to more powerful techniques. The two most common and effective advanced strategies are the use of Lanthanide Shift Reagents (LSRs) and 2D NMR spectroscopy.

1. Lanthanide Shift Reagents (LSRs)

LSRs are paramagnetic complexes that can coordinate to Lewis basic sites in your molecule (in this case, likely the carbonyl oxygen or the nitrogen atoms of the quinazolinone ring).[10][11][12] This interaction induces large changes in the chemical shifts of nearby protons, with the magnitude of the shift being dependent on the distance of the proton from the lanthanide ion.[10][11] This can effectively "spread out" a crowded spectrum. Europium (Eu) and Praseodymium (Pr) based reagents are common, causing downfield and upfield shifts respectively.[10][13]

Causality: The paramagnetic lanthanide ion generates a local magnetic field that alters the shielding of nearby nuclei, primarily through a pseudocontact shift mechanism.[11] This effect is highly sensitive to the geometry of the LSR-substrate complex.

Experimental Protocol: Lanthanide Shift Reagent Titration

  • Sample Preparation: Prepare a stock solution of your compound in a dry, aprotic deuterated solvent (e.g., CDCl₃). Prepare a separate, dilute stock solution of an LSR (e.g., Eu(fod)₃) in the same solvent.

  • Initial Spectrum: Acquire a reference ¹H NMR spectrum of your compound.

  • Titration: Add a small aliquot of the LSR solution to your NMR tube, mix thoroughly, and acquire a new spectrum.

  • Repeat: Continue adding small amounts of the LSR and acquiring spectra until the desired peak separation is achieved or significant line broadening occurs.

  • Analysis: Monitor the progressive shift of the signals. The protons closest to the binding site will experience the largest shifts.

Table 1: Common Lanthanide Shift Reagents and Their Effects

Lanthanide ReagentCommon AbbreviationDirection of Induced Shift
Tris(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionato)europium(III)Eu(fod)₃Downfield[10][12]
Tris(dipivaloylmethanato)europium(III)Eu(dpm)₃Downfield
Tris(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionato)praseodymium(III)Pr(fod)₃Upfield[13]

2. Two-Dimensional (2D) NMR Spectroscopy

2D NMR techniques are arguably the most powerful tools for resolving peak overlap.[14][15] They work by spreading the NMR signals across two frequency dimensions, which can separate peaks that are overlapped in a 1D spectrum.[14][16]

Causality: 2D NMR experiments introduce a second time delay (the evolution time, t₁) into the pulse sequence, allowing for the observation of correlations between nuclei through chemical bonds or through space.[15]

Recommended 2D NMR Experiments for Quinazolinone Derivatives:

  • ¹H-¹H COSY (Correlation Spectroscopy): This is often the first 2D experiment to run. It identifies protons that are coupled to each other (typically through 2-3 bonds).[14] This is excellent for tracing out the spin systems of the individual aromatic rings.

  • ¹H-¹H TOCSY (Total Correlation Spectroscopy): TOCSY extends the correlations seen in COSY to an entire spin system.[17][18] For example, irradiating one proton on the tolyl ring can, with a sufficiently long mixing time, reveal all the other protons on that same ring. This is extremely useful for differentiating the signals of the quinazolinone ring from those of the tolyl ring.[17][19]

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to (one-bond correlation).[14][15] Since ¹³C spectra are much more dispersed than ¹H spectra, this is an excellent way to resolve overlapping proton signals by spreading them out in the carbon dimension.[16][19]

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons over longer ranges (typically 2-3 bonds).[15] This is invaluable for piecing the structure together, for example, by correlating the protons on the tolyl ring to the carbons of the quinazolinone ring system.

Workflow for 2D NMR Analysis

G cluster_1d Initial Analysis cluster_2d 2D NMR Experiments cluster_assign Structure Elucidation a Acquire 1D ¹H Spectrum b Identify Overlapping Aromatic Region a->b c Run ¹H-¹H COSY (Identify J-coupled protons) b->c d Run ¹H-¹H TOCSY (Assign complete spin systems) c->d e Run ¹H-¹³C HSQC (Resolve protons via attached carbons) d->e f Run ¹H-¹³C HMBC (Establish long-range connectivities) e->f g Differentiate Quinazolinone and Tolyl Rings f->g h Assign Individual Proton and Carbon Resonances g->h

Caption: Recommended workflow for 2D NMR analysis.

Summary of Troubleshooting Strategies

MethodPrincipleBest ForLimitations
Solvent Change Altering solute-solvent interactions and magnetic anisotropy.[1][4]Initial, simple attempts at resolution.May not provide sufficient peak separation.
Variable Temperature NMR Altering the rate of dynamic processes.[5][7]Resolving peaks broadened by conformational exchange.Ineffective if overlap is not due to a dynamic process.
Lanthanide Shift Reagents Inducing large chemical shifts through paramagnetic interactions.[10][11]Spreading out a crowded spectrum when a Lewis basic site is present.Can cause significant line broadening; requires a dry, aprotic solvent.[12]
2D NMR (COSY, TOCSY, HSQC, HMBC) Dispersing signals into a second frequency dimension based on nuclear correlations.[14][15]Definitive resolution of complex, overlapping spectra and complete structural assignment.Requires more instrument time and expertise in data interpretation.

Final Recommendations

When faced with peak overlap in 3-(4-methylphenyl)quinazolin-4(3H)-one derivatives, a systematic approach is key. Begin with the simplest and quickest methods, such as changing the NMR solvent. If this proves insufficient, proceed to variable temperature studies, especially if you suspect conformational isomerism. For persistent overlap, the use of lanthanide shift reagents or, more definitively, a suite of 2D NMR experiments will provide the necessary resolution for unambiguous structural assignment. The combination of COSY, TOCSY, HSQC, and HMBC experiments is particularly powerful for differentiating the two aromatic systems and fully characterizing your molecule.[20]

References

  • Slideshare. (n.d.). Lanthanide shift reagents in nmr. Retrieved from [Link]

  • Wikipedia. (2023). Two-dimensional nuclear magnetic resonance spectroscopy. Retrieved from [Link]

  • Su, H., & Prestegard, J. H. (1998). Resolving Resonance Overlap in the NMR Spectra of Proteins from Differential Lanthanide-Induced Shifts. Journal of the American Chemical Society, 120(44), 11542-11543.
  • LibreTexts. (2024). 23.1: NMR Shift Reagents. Chemistry LibreTexts. Retrieved from [Link]

  • NMR Service. (n.d.). Types of 2D NMR. Retrieved from [Link]

  • University of Oxford. (n.d.). Variable Temperature NMR Experiments. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Instructions for Variable Temperature (VT) Operation. Retrieved from [Link]

  • Li, D., et al. (2018). Qualitative analysis of aromatic compounds via 1D TOCSY techniques. Scientific Reports, 8(1), 1-8.
  • Scribd. (n.d.). Lanthanide Shift Reagents in NMR. Retrieved from [Link]

  • Mestrelab Research. (2009). Fighting against peak overlap – Introducing Global Spectral Deconvolution (GSD). Retrieved from [Link]

  • Oxford Instruments. (n.d.). Variable Temperature NMR Spectroscopy. Retrieved from [Link]

  • Chmiel, O., et al. (2002). Variable-Temperature Nuclear Magnetic Resonance Spectroscopy Allows Direct Observation of Carboxylate Shift in Zinc Carboxylate Complexes. Journal of the American Chemical Society, 124(14), 3480-3481.
  • Quiñones-Lombraña, A., et al. (2019). A New Approach Using Aromatic-Solvent-Induced Shifts in NMR Spectroscopy to Analyze β-Lactams. ACS Omega, 4(25), 21625-21631.
  • JEOL. (n.d.). HSQC-TOCSY Analysis | Understanding 2D NMR Application in Comparison with TOCSY. Retrieved from [Link]

  • Rashkin, M. J., & Waters, M. L. (2001). 1H NMR Investigation of Solvent Effects in Aromatic Stacking Interactions. Journal of the American Chemical Society, 124(8), 1860-1861.
  • OC Chem. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC [Video]. YouTube. Retrieved from [Link]

  • University of Washington. (n.d.). 2D NMR: TOCSY and HSQC. Retrieved from [Link]

  • SpectraBase. (n.d.). 3-(4-Hydroxyphenyl)-2-phenyl-4(3H)-quinazolinone, tms derivative. Retrieved from [Link]

  • Yonezawa, T., Morishima, I., & Takeuchi, K. (1968). Solvent Effects in NMR Spectroscopy. I. Chemical Shifts Induced by the Addition of Protic Substances to Benzene Solutions of Several Polar Compounds. Bulletin of the Chemical Society of Japan, 41(9), 2297-2302.
  • Reddit. (2022, January 13). How does solvent choice effect chemical shift in NMR experiments?. r/chemhelp. Retrieved from [Link]

  • Mestrelab Research. (2014). qNMR of mixtures: what is the best solution to signal overlap?. Retrieved from [Link]

  • Monakhova, Y. B., et al. (2019). Tackling the Peak Overlap Issue in NMR Metabolomics Studies: 1D Projected Correlation Traces from Statistical Correlation Analysis on Nontilted 2D 1H NMR J-Resolved Spectra. Journal of Proteome Research, 18(5), 2328-2337.
  • IntechOpen. (2020, January 22). 4(3H)-Quinazolinone Derivatives: Syntheses, Physical Properties, Chemical Reaction, and Biological Properties. Retrieved from [Link]

  • Chemical Synthesis Database. (2025, May 20). 3-(4-methylphenyl)-4(3H)-quinazolinone. Retrieved from [Link]

  • Gkionis, K., et al. (2018). Solvent-Dependent Structures of Natural Products Based on the Combined Use of DFT Calculations and 1H-NMR Chemical Shifts. Molecules, 23(10), 2548.
  • Krishnan, V. V. (2013). Molecular Thermodynamics Using Nuclear Magnetic Resonance (NMR) Spectroscopy. Applied Sciences, 3(2), 444-477.
  • Facey, G. (2007, October 2). Improve Your Chemical Shift Resolution Without Going to Higher Fields. University of Ottawa NMR Facility Blog. Retrieved from [Link]

  • Abdel-Maksoud, M. S., et al. (2022). Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity. Scientific Reports, 12(1), 1-20.
  • ResearchGate. (2013, October 9). Facing an overlapping problem between the water peak and metabolite peaks in 1H NMR analysis - can anyone help?. Retrieved from [Link]

  • NIST. (n.d.). 4(3H)-Quinazolinone, 3-(4-hydroxy-2-methylphenyl)-2-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • Juniper Publishers. (2020, November 16). N- and / or O- Alkylation of Quinazolinone Derivatives. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). and Metal-Free Synthesis of 4(3H)-Quinazolinones from 2- Amino-N-methoxybenzamides. Retrieved from [Link]

  • El-Sayed, N. N. E., et al. (2024). S-Alkylated quinazolin-4(3H)-ones as dual EGFR/VEGFR-2 kinases inhibitors: design, synthesis, anticancer evaluation and docking study. RSC Advances, 14(36), 25895-25916.
  • Royal Society of Chemistry. (n.d.). Novel stereoselective 2,3-disubstituted quinazoline-4(3 H)-one derivatives derived from glycine as a potent antimalarial lead. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H-NMR spectra for synthesized quinazoline semicarbazone derivatives.... Retrieved from [Link]

  • ResearchGate. (n.d.). 8 Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]

  • ResearchGate. (2020, September 23). How can I interpret a NMR with so much noises and peak overlaps?. Retrieved from [Link]

  • ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]

  • Reddit. (2023, April 19). Reporting Overlapping Signals in 1H NMR. r/Chempros. Retrieved from [Link]

  • SpectraBase. (n.d.). 2,4(1H,3H)-quinazolinedione. Retrieved from [Link]

  • Chemistry Stack Exchange. (2021, February 11). How to assign overlapping multiplets in 1H NMR spectra?. Retrieved from [Link]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier.

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Reference Data & Comparative Studies

Validation

A Structural Showdown: 2-Chloromethyl- vs. 2-Methyl-quinazolin-4(3H)-ones for the Discerning Researcher

An In-Depth Guide to Synthesis, Structure, and Reactivity For chemists and drug development professionals navigating the versatile landscape of heterocyclic chemistry, the quinazolin-4(3H)-one scaffold is a cornerstone o...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to Synthesis, Structure, and Reactivity

For chemists and drug development professionals navigating the versatile landscape of heterocyclic chemistry, the quinazolin-4(3H)-one scaffold is a cornerstone of innovation. Its derivatives are renowned for a wide spectrum of biological activities, including anticancer, anti-inflammatory, and anticonvulsant properties.[1] The substituent at the 2-position of this privileged structure is a critical determinant of its chemical behavior and, consequently, its therapeutic potential. This guide offers a detailed structural and functional comparison between two key analogues: 2-chloromethyl-quinazolin-4(3H)-one and 2-methyl-quinazolin-4(3H)-one. By examining their synthesis, spectroscopic signatures, and divergent reactivity, we aim to equip researchers with the insights necessary to strategically select and utilize these valuable intermediates.

The Synthetic Arena: Forging the Quinazolinone Core

The synthetic routes to 2-chloromethyl- and 2-methyl-quinazolin-4(3H)-ones are distinct, reflecting the nature of the C2 substituent being introduced.

2-Chloromethyl-quinazolin-4(3H)-one , a versatile intermediate for further functionalization, is often prepared through a one-step synthesis from readily available starting materials. A common and efficient method involves the reaction of an o-anthranilic acid with chloroacetonitrile.[2] This approach provides a direct and scalable route to the desired product.

In contrast, the synthesis of 2-methyl-quinazolin-4(3H)-one typically proceeds through a two-step sequence. Anthranilic acid is first treated with acetic anhydride to form an intermediate, 2-methyl-4H-3,1-benzoxazin-4-one. This benzoxazinone is then reacted with an amine, often in a green chemistry approach using deep eutectic solvents, to yield the final 2-methyl-quinazolin-4(3H)-one.[3]

Synthetic_Pathways Synthetic Pathways to 2-Substituted Quinazolin-4(3H)-ones cluster_0 2-Chloromethyl-quinazolin-4(3H)-one Synthesis cluster_1 2-Methyl-quinazolin-4(3H)-one Synthesis Anthranilic_Acid_1 o-Anthranilic Acid 2_Chloromethyl_Product 2-Chloromethyl-quinazolin-4(3H)-one Anthranilic_Acid_1->2_Chloromethyl_Product One-step reaction Chloroacetonitrile Chloroacetonitrile Chloroacetonitrile->2_Chloromethyl_Product Anthranilic_Acid_2 Anthranilic Acid Benzoxazinone 2-Methyl-4H-3,1-benzoxazin-4-one Anthranilic_Acid_2->Benzoxazinone Acetic_Anhydride Acetic Anhydride Acetic_Anhydride->Benzoxazinone 2_Methyl_Product 2-Methyl-quinazolin-4(3H)-one Benzoxazinone->2_Methyl_Product Amine Amine Amine->2_Methyl_Product

Caption: Comparative synthetic routes for 2-chloromethyl- and 2-methyl-quinazolin-4(3H)-ones.

A Tale of Two Spectra: Comparative Spectroscopic Analysis

The structural differences between the 2-chloromethyl and 2-methyl analogues are clearly reflected in their spectroscopic data. A side-by-side comparison of their Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra reveals key distinguishing features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The 1H and 13C NMR spectra provide a detailed map of the proton and carbon environments within each molecule. The most significant differences are observed in the chemical shifts of the substituent at the 2-position and the adjacent carbon atom.

Compound 1H NMR (DMSO-d6) δ (ppm) 13C NMR (DMSO-d6) δ (ppm)
2-Chloromethyl-quinazolin-4(3H)-one ~4.55 (s, 2H, -CH2Cl)~43.25 (-CH2Cl)
~7.30-8.18 (m, 4H, Ar-H)~112.5-167.2 (Ar-C, C=O, C=N)
~12.72 (br s, 1H, N-H)
2-Methyl-quinazolin-4(3H)-one ~2.35 (s, 3H, -CH3)~21.4 (-CH3)
~7.29-8.13 (m, 4H, Ar-H)~111.5-165.6 (Ar-C, C=O, C=N)
~12.29 (br s, 1H, N-H)

Note: The chemical shifts are approximate and can vary based on the specific literature source and experimental conditions.[2][4]

The downfield shift of the methylene protons (~4.55 ppm) and the methylene carbon (~43.25 ppm) in the 2-chloromethyl derivative compared to the methyl protons (~2.35 ppm) and methyl carbon (~21.4 ppm) in the 2-methyl analogue is a direct consequence of the electron-withdrawing inductive effect of the chlorine atom.

Infrared (IR) Spectroscopy

The IR spectra of both compounds are characterized by strong absorption bands corresponding to the amide carbonyl (C=O) and N-H stretching vibrations.

Functional Group 2-Chloromethyl-quinazolin-4(3H)-one 2-Methyl-quinazolin-4(3H)-one
N-H Stretch ~3200-3400 cm-1 (broad)~3200-3400 cm-1 (broad)
C=O Stretch (Amide) ~1660-1680 cm-1~1657-1683 cm-1
C=N Stretch ~1580-1610 cm-1~1568 cm-1
C-Cl Stretch ~650-850 cm-1Not Present

The presence of a distinct C-Cl stretching band in the fingerprint region for the 2-chloromethyl derivative serves as a clear diagnostic feature.[5][6]

The Geometry of Influence: A Structural Perspective

The quinazolinone ring system in both derivatives is expected to be nearly planar.[3][7] The primary structural divergence lies in the electronic and steric properties of the 2-substituent. The C-Cl bond in the 2-chloromethyl group is longer than the C-H bonds of the methyl group, and the chlorine atom possesses a larger van der Waals radius than hydrogen. These factors, however, are not expected to significantly distort the overall planarity of the quinazolinone core.

The most profound difference lies in the electrophilicity of the carbon atom attached to the C2 position. The chlorine atom in the 2-chloromethyl derivative makes the methylene carbon highly electrophilic and susceptible to nucleophilic attack. In contrast, the methyl group in the 2-methyl derivative is a weak electron-donating group, rendering the methyl carbon non-electrophilic.

Sources

Comparative

A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation Analysis of 2-(chloromethyl)-3-(4-methylphenyl)quinazolin-4(3H)-one

A Comparative Analysis for Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical and materials science, the precise structural elucidation of novel synthetic compounds is paramoun...

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Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Analysis for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science, the precise structural elucidation of novel synthetic compounds is paramount. The quinazolinone scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities.[1][2] This guide, crafted from the perspective of a senior application scientist, provides an in-depth analysis of the mass spectrometry fragmentation behavior of a specific derivative, 2-(chloromethyl)-3-(4-methylphenyl)quinazolin-4(3H)-one. We will explore the predictable fragmentation pathways under common ionization and fragmentation techniques, compare analytical strategies, and provide actionable protocols for its characterization.

Core Principles: Understanding the Fragmentation of a Substituted Quinazolinone

The fragmentation pattern of 2-(chloromethyl)-3-(4-methylphenyl)quinazolin-4(3H)-one in a mass spectrometer is governed by the inherent stability of the quinazolinone ring system and the nature of its substituents. The presence of a chlorine atom, a benzyl-like linkage, and an N-aryl group creates specific sites of charge localization and bond cleavage.

The Influence of the Chlorine Isotope

A key characteristic in the mass spectrum of a chlorinated compound is the isotopic signature of chlorine. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with a natural abundance ratio of approximately 3:1.[3] This results in a distinctive M+2 peak for the molecular ion and any chlorine-containing fragments, where the M+2 peak is about one-third the intensity of the M peak. This isotopic pattern is a powerful diagnostic tool for confirming the presence of chlorine in the molecule and its fragments.[3][4]

Experimental Workflow for Fragmentation Analysis

A systematic approach is crucial for obtaining high-quality, interpretable mass spectrometry data. The following workflow outlines the key steps from sample preparation to data analysis.

workflow cluster_prep Sample Preparation cluster_lc Liquid Chromatography (LC) cluster_ms Mass Spectrometry (MS) cluster_analysis Data Analysis prep Dissolve sample in suitable solvent (e.g., ACN/H₂O) lc Inject sample onto a C18 column prep->lc gradient Apply a water/acetonitrile gradient to elute the analyte lc->gradient ionize Ionize using ESI (positive ion mode) gradient->ionize ms1 Acquire full scan MS1 to determine precursor m/z ionize->ms1 isolate Isolate precursor ion (e.g., in an ion trap) ms1->isolate cid Induce fragmentation (e.g., using CID) isolate->cid ms2 Acquire MS2 spectrum of fragment ions cid->ms2 analyze Analyze MS2 spectrum to propose fragmentation pathways ms2->analyze

Caption: A generalized experimental workflow for LC-MS/MS analysis.

Predicted Fragmentation Pathways of 2-(chloromethyl)-3-(4-methylphenyl)quinazolin-4(3H)-one

Based on established fragmentation mechanisms for heterocyclic compounds and halogenated organics, we can predict the primary fragmentation pathways for the target molecule under Collision-Induced Dissociation (CID).[5][6][7] The molecular ion will undergo a series of characteristic losses and rearrangements.

fragmentation M [M+H]⁺ m/z 299/301 F1 Loss of HCl [M+H-HCl]⁺ m/z 263 M->F1 -HCl F2 Loss of CH₂Cl radical [M+H-CH₂Cl]⁺ m/z 250 M->F2 -•CH₂Cl F3 Loss of C₇H₇ radical (tolyl group) [M+H-C₇H₇]⁺ m/z 208/210 M->F3 -•C₇H₇ F6 Tropylium ion [C₇H₇]⁺ m/z 91 M->F6 forms F4 [F1-CO]⁺ m/z 235 F1->F4 -CO F5 [F2+H-CO]⁺ m/z 223 F2->F5 -CO

Caption: Predicted major fragmentation pathways for protonated 2-(chloromethyl)-3-(4-methylphenyl)quinazolin-4(3H)-one.

Key Fragmentation Events:
  • Loss of HCl: A common fragmentation pathway for chlorinated compounds is the neutral loss of hydrogen chloride, leading to a fragment at m/z 263.

  • Cleavage of the Chloromethyl Group: The C-C bond between the quinazolinone ring and the chloromethyl group is susceptible to cleavage, resulting in the loss of a chloromethyl radical (•CH₂Cl) and the formation of a stable ion at m/z 250.

  • Loss of the Tolyl Group: The N-C bond connecting the tolyl group to the quinazolinone core can break, leading to the loss of a tolyl radical (•C₇H₇) and a fragment ion at m/z 208/210, which will retain the characteristic chlorine isotopic pattern. Concurrently, the formation of a stable tropylium ion at m/z 91 from the tolyl group is highly probable.

  • Loss of Carbon Monoxide: The quinazolinone ring itself can undergo fragmentation, often involving the loss of a neutral carbon monoxide (CO) molecule from fragments that have already undergone initial losses. For example, the fragment at m/z 263 could lose CO to form an ion at m/z 235.

Comparative Analysis of Fragmentation Techniques

While Collision-Induced Dissociation (CID) is the most common fragmentation technique, other methods can provide complementary information.[8][9]

TechniquePrincipleAdvantages for this MoleculeDisadvantages for this Molecule
Collision-Induced Dissociation (CID) Ions are accelerated and collided with an inert gas, causing fragmentation.[9]Widely available, robust, and creates a rich, reproducible fragmentation pattern.[8]May not be sufficient to fragment the stable quinazolinone ring extensively at lower energies.
Higher-Energy Collisional Dissociation (HCD) A beam-type CID method that occurs in a separate collision cell, providing higher energy collisions.[8][10]Can produce more extensive fragmentation of the core ring structure, providing richer structural information.[11]May lead to the loss of smaller fragments, making it harder to piece together the fragmentation pathway.
Electron Transfer Dissociation (ETD) Involves the transfer of an electron to a multiply charged precursor ion, causing fragmentation.[12]Less effective for small, singly charged molecules like the target compound, as it typically requires multiply charged precursors.[10]Not generally applicable for this type of analysis.

For the analysis of 2-(chloromethyl)-3-(4-methylphenyl)quinazolin-4(3H)-one, a data-dependent acquisition method combining a full MS scan with subsequent HCD fragmentation of the most intense ions would likely yield the most comprehensive structural information.

Alternative Analytical Approaches

While mass spectrometry is a powerful tool, a comprehensive structural confirmation often relies on orthogonal techniques.

TechniqueInformation ProvidedComparison to Mass Spectrometry
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed information about the carbon-hydrogen framework of the molecule, including connectivity and stereochemistry.[13]NMR is the gold standard for de novo structure elucidation. Mass spectrometry confirms the molecular weight and provides fragmentation information that complements the NMR data.
Infrared (IR) Spectroscopy Identifies the functional groups present in a molecule based on their characteristic vibrational frequencies.[13][14]IR confirms the presence of key functional groups (e.g., C=O, C-Cl, aromatic C-H), which is consistent with the structure determined by MS and NMR.
Gas Chromatography-Mass Spectrometry (GC-MS) Suitable for volatile and thermally stable compounds. Often uses Electron Ionization (EI), which provides highly detailed and reproducible fragmentation patterns.[15]The target molecule may have limited volatility. EI is a "hard" ionization technique that can cause extensive fragmentation, potentially leading to the absence of a molecular ion peak.[4] ESI is a "softer" ionization method, making it more suitable for this compound.

Detailed Experimental Protocol: LC-MS/MS with HCD

1. Sample Preparation: a. Prepare a 1 mg/mL stock solution of the compound in methanol. b. Dilute the stock solution to a final concentration of 1 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid.

2. Liquid Chromatography: a. Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size). b. Mobile Phase A: Water with 0.1% formic acid. c. Mobile Phase B: Acetonitrile with 0.1% formic acid. d. Gradient: 5% B to 95% B over 5 minutes. e. Flow Rate: 0.4 mL/min. f. Injection Volume: 2 µL.

3. Mass Spectrometry (Orbitrap-based instrument): a. Ionization Mode: Positive Electrospray Ionization (ESI). b. MS1 Scan: i. Resolution: 60,000. ii. Scan Range: m/z 100-500. c. Data-Dependent MS2: i. Activation Type: HCD. ii. Collision Energy: Stepped (e.g., 20, 30, 40 eV). iii. Resolution: 15,000. iv. Isolation Window: 1.5 m/z.

4. Data Analysis: a. Identify the precursor ion in the MS1 scan, noting the characteristic 3:1 isotopic pattern for the [M+H]⁺ ion (m/z 299/301). b. Analyze the HCD MS2 spectrum to identify the major fragment ions. c. Propose fragmentation pathways consistent with the observed fragments and known chemical principles.

Conclusion

The mass spectrometric analysis of 2-(chloromethyl)-3-(4-methylphenyl)quinazolin-4(3H)-one is a multi-faceted process that relies on a foundational understanding of fragmentation chemistry. By leveraging the predictive power of established fragmentation rules for quinazolinones and halogenated compounds, researchers can confidently interpret mass spectral data. While CID provides a robust starting point, HCD can offer deeper structural insights. For unambiguous structure confirmation, a combined analytical approach incorporating NMR and IR spectroscopy is indispensable. This guide provides the framework for a systematic and scientifically rigorous characterization of this and structurally related molecules, empowering researchers in their drug discovery and development endeavors.

References

  • Recent advances in analytical methodologies based on mass spectrometry for the environmental analysis of halogenated organic contaminants - UB.
  • Application Notes and Protocols for Mass Spectrometry Fragmentation of Halogenated Organic Compounds - Benchchem.
  • Improved peptide identification by targeted fragmentation using CID, HCD and ETD on an LTQ-Orbitrap Velos. - Chemistry.
  • Effectiveness of CID, HCD, and ETD with FT MS/MS for degradomic-peptidomic analysis: comparison of peptide identification methods - PMC.
  • Advances in the Analysis of Persistent Halogenated Organic Compounds.
  • Effectiveness of CID, HCD, and ETD with FT MS/MS for degradomic-peptidomic analysis: comparison of peptide identification methods | Journal Article | PNNL.
  • ETD Outperforms CID and HCD in the Analysis of the Ubiquitylated Proteome - PMC.
  • Mass Spectral Fragmentation Modes of Some Heterocyclically Substituted Chromones-I.
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  • Electron Impact Ionization Mass Spectra of 3-Amino 5,6-dimethoxyl-2-methyl quinazolin-4-(3H)-one Derivative - Semantic Scholar.
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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 2-(chloromethyl)-3-(4-methylphenyl)quinazolin-4(3H)-one

As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of scientific rigor, not only in their synthesis and application but also in their responsible manage...

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Author: BenchChem Technical Support Team. Date: March 2026

As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of scientific rigor, not only in their synthesis and application but also in their responsible management from cradle to grave. The compound 2-(chloromethyl)-3-(4-methylphenyl)quinazolin-4(3H)-one, a member of the biologically active quinazolinone class, requires meticulous handling and disposal.[1][2] Its structure as a halogenated (chlorinated) organic compound places it under specific regulatory and safety protocols.[3]

This guide provides a comprehensive, step-by-step framework for the safe disposal of this compound, grounded in established safety protocols and regulatory compliance. The procedures outlined here are designed to protect laboratory personnel, the wider community, and the environment.

Hazard Assessment and Personal Protective Equipment (PPE)

Before any handling or disposal, a thorough understanding of the potential hazards is paramount. While a specific, comprehensive toxicological profile for this exact molecule may be limited, data from structurally similar quinazolinone derivatives and chlorinated organic compounds provide a strong basis for a conservative risk assessment. The quinazolinone scaffold is known for its diverse and potent biological activities, and many derivatives are investigated as chemotherapeutic agents, underscoring the need to prevent exposure.[4][5] Analogs are classified as harmful if swallowed, and capable of causing serious skin, eye, and respiratory irritation.[6][7][8]

Therefore, all waste containing 2-(chloromethyl)-3-(4-methylphenyl)quinazolin-4(3H)-one must be treated as hazardous chemical waste.[9][10] Adherence to the following PPE guidelines is mandatory to minimize exposure.

PPE ComponentSpecificationRationale
Eye & Face Protection Chemical splash goggles or a full-face shield conforming to EN 166 (EU) or NIOSH (US) standards.[11][12]Protects against splashes of solutions and airborne particles of the solid compound. A face shield is recommended when handling larger quantities.
Skin Protection Chemically resistant gloves (e.g., Nitrile, Neoprene).[9] A disposable, flame-resistant lab coat.Prevents direct skin contact. While specific breakthrough data is unavailable, nitrile gloves are a standard for similar heterocyclic compounds. A lab coat protects personal clothing and skin.
Respiratory Protection A NIOSH-approved respirator may be required if there is a risk of aerosolization or if work is not performed in a fume hood.[12][13]All weighing and transfer of the solid powder must be conducted within a certified chemical fume hood to control dust and vapors.[9]

The Core Principle: Segregation of Halogenated Waste

The defining characteristic for the disposal of this compound is its chlorinated nature. Regulatory bodies like the U.S. Environmental Protection Agency (EPA) have specific rules for halogenated organic waste under the Resource Conservation and Recovery Act (RCRA).[14][15] The cardinal rule is strict segregation.

Do NOT mix halogenated waste with non-halogenated waste. [3][16]

Mixing these waste streams results in the entire volume being classified as the more stringently regulated (and more expensive to dispose of) halogenated waste.[16][17] Proper segregation is not only a matter of compliance but also of cost-effectiveness and environmental stewardship. The preferred and regulated disposal method for this waste is high-temperature incineration by a licensed waste management facility.[3][15]

Step-by-Step Disposal Protocols

The following protocols detail the collection and handling of different waste streams generated during research activities involving 2-(chloromethyl)-3-(4-methylphenyl)quinazolin-4(3H)-one.

Protocol 3.1: Solid Waste Disposal

This stream includes unused or expired solid compounds, grossly contaminated disposable items like weigh boats, gloves, and absorbent pads used for minor spills.

  • Container Selection: Use a dedicated, leak-proof hazardous waste container with a secure, tight-fitting lid that is chemically compatible with the waste.[18]

  • Collection: Place all solid waste directly into the designated container. Do not leave contaminated items on the benchtop.

  • Labeling: Immediately label the container with a "Hazardous Waste" tag.[19] The label must include the full chemical name: "2-(chloromethyl)-3-(4-methylphenyl)quinazolin-4(3H)-one" and any other components. Do not use abbreviations.[16]

  • Storage: Keep the container sealed when not in use.[16] Store it in a designated Satellite Accumulation Area (SAA) away from incompatible materials like strong oxidizing agents.[9][19]

Protocol 3.2: Liquid Waste Disposal

This stream includes solutions containing the compound, as well as solvent rinses from cleaning contaminated glassware.

  • Container Selection: Use a dedicated, shatter-resistant container (e.g., polyethylene carboy) designed for liquid halogenated waste.[13][19]

  • Segregation: This container is for HALOGENATED WASTE ONLY . Do not add non-halogenated solvents, acids, bases, or aqueous waste unless compatibility has been confirmed and is part of the established waste stream profile.[3][19]

  • Collection: Carefully pour liquid waste into the container, using a funnel to prevent spills. Perform this action within a chemical fume hood.[19]

  • Labeling: Affix a "Hazardous Waste" tag before adding the first drop of waste.[16] List "2-(chloromethyl)-3-(4-methylphenyl)quinazolin-4(3H)-one" and the name and approximate percentage of all solvents (e.g., Dichloromethane, Methanol).

  • Storage: Keep the container tightly sealed and stored in secondary containment to mitigate leaks or spills.[19]

Protocol 3.3: Contaminated Sharps Disposal

This includes any needles, syringes, or glass pipettes contaminated with the compound.

  • Collection: Place all contaminated sharps directly into a designated, puncture-proof sharps container.[9]

  • Labeling: The sharps container must also be labeled as "Hazardous Waste" with the identity of the chemical contaminant.

  • Disposal: Do not overfill the container. Once it is three-quarters full, seal it and manage it for pickup by a professional waste disposal service.[19]

Disposal Workflow Diagram

The following diagram illustrates the decision and segregation process for handling waste generated from work with 2-(chloromethyl)-3-(4-methylphenyl)quinazolin-4(3H)-one.

G Disposal Workflow for 2-(chloromethyl)-3-(4-methylphenyl)quinazolin-4(3H)-one cluster_0 Waste Generation Point (Fume Hood / Lab Bench) cluster_1 Segregation & Primary Containment cluster_2 Satellite Accumulation Area (SAA) gen Waste Generated (Solid, Liquid, Sharps) solid Solid Waste (e.g., contaminated gloves, weigh paper) gen->solid Is it solid? liquid Liquid Waste (e.g., solutions, rinsates) gen->liquid Is it liquid? sharps Sharps Waste (e.g., contaminated needles) gen->sharps Is it sharp? solid_container Labeled Halogenated Solid Waste Container solid->solid_container liquid_container Labeled Halogenated Liquid Waste Container (in Secondary Containment) liquid->liquid_container sharps_container Labeled Sharps Container sharps->sharps_container pickup Arrange Pickup by Licensed Waste Disposal Service solid_container->pickup liquid_container->pickup sharps_container->pickup

Caption: Waste Segregation and Disposal Pathway.

Emergency Procedures: Spills and Exposure

Accidents require immediate and correct responses to mitigate harm.

  • Spill Cleanup:

    • Evacuate non-essential personnel from the immediate area.

    • Wearing the full PPE detailed in Section 1, contain the spill.

    • For solid spills, gently cover with an inert absorbent material (e.g., vermiculite, sand) to avoid raising dust.[20]

    • For liquid spills, cover with an inert absorbent material.[19]

    • Carefully sweep or scoop the absorbed material into a dedicated hazardous waste container.

    • Decontaminate the spill area with an appropriate solvent, collecting the cleaning materials as hazardous waste.

    • Notify your institution's Environmental Health and Safety (EHS) office.[19][21]

  • Personnel Exposure:

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[7]

    • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water. Seek medical attention if irritation develops.[7]

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[12]

    • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[7]

By implementing these scientifically grounded and procedurally sound disposal practices, you ensure a safe laboratory environment, maintain regulatory compliance, and uphold our collective responsibility to protect the environment.

References

  • Benchchem. (n.d.). Essential Safety and Operational Guide for 2-Methyl-4(3H)-quinazolinone.
  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. University of Illinois at Urbana-Champaign.
  • Temple University. (n.d.). Halogenated Solvents in Laboratories. Campus Operations.
  • University of Delaware. (n.d.). Pharmaceutical Waste. Environmental Health & Safety.
  • ECHEMI. (n.d.). 4(1H)-Quinazolinone SDS, 491-36-1 Safety Data Sheets.
  • Wayne State University. (n.d.). Pharmaceutical Waste. Office of Environmental Health and Safety.
  • Bucknell University. (2016). Hazardous Waste Segregation.
  • Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories.
  • Rx Destroyer. (2022, January 20). Proper Disposal in Pharmaceutical Research is Extremely Important.
  • Washington State University. (n.d.). Halogenated Solvents. Environmental Health & Safety.
  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • Ohio State University. (n.d.). Hazardous Waste Reduction. Environmental Health and Safety.
  • BASF. (2026, January 13). Safety data sheet.
  • Chemical Label. (n.d.). 2-(Chloromethyl)-4(3H)-quinazolinone.
  • Chemcia Scientific. (n.d.). Material Safety Data Sheet - 4-Chloro-2-chloromethyl-quinazoline.
  • PF Online. (n.d.). What Regulations Apply to Chlorinated Solvent Use?
  • Echemi. (n.d.). 2-(chloromethyl)-3-(4-chlorophenyl)-2,3-dihydro-2-methyl-4(1H)-quinazolinone Safety Data Sheets.
  • Al-Suwaidan, I. A., et al. (2024). Quinazoline Derivatives as Targeted Chemotherapeutic Agents. PMC - NIH.
  • Angene Chemical. (2025, April 05). Safety Data Sheet - 2-(Chloromethyl)-3-(3-methylphenyl)quinazolin-4(3H)-one.
  • Fisher Scientific. (2023, September 25). Safety Data Sheet - 4-Hydroxyquinazoline.
  • Wikipedia. (n.d.). Quinazolinone.
  • Wei, Y., et al. (2024). 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery. PMC - NIH.
  • Ghorab, M. M., et al. (n.d.). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. PMC - NIH.

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